N-(2-methylphenyl)-2-nitrobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylphenyl)-2-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-10-6-2-4-8-12(10)15-14(17)11-7-3-5-9-13(11)16(18)19/h2-9H,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHSGYYSXRCUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801293464 | |
| Record name | N-(2-Methylphenyl)-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2385-25-3 | |
| Record name | N-(2-Methylphenyl)-2-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2385-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methylphenyl)-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(2-methylphenyl)-2-nitrobenzamide: A Strategic Scaffold for Heterocyclic Medicinal Chemistry
Topic: N-(2-methylphenyl)-2-nitrobenzamide (CAS 308134-36-3) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(2-methylphenyl)-2-nitrobenzamide (CAS 308134-36-3), often referred to in laboratory shorthand as N-(o-tolyl)-2-nitrobenzamide, represents a pivotal intermediate in the synthesis of nitrogenous heterocycles. Unlike simple amides, this compound possesses a "masked" nucleophile—the nitro group—positioned ortho to the amide linkage. This structural arrangement makes it a high-value precursor for quinazolinones and benzothiazinones , privileged scaffolds in oncology (e.g., EGFR inhibitors) and infectious disease research.
This guide moves beyond basic physical properties to analyze the compound's utility as a "molecular hinge." By reducing the nitro group, researchers unlock a cascade of intramolecular cyclization reactions, making this molecule a cornerstone of diversity-oriented synthesis (DOS).
Physicochemical Profile
The steric bulk of the ortho-methyl group on the aniline ring and the ortho-nitro group on the benzoyl ring forces the molecule into a non-planar conformation. This "twisted" geometry is critical for its solubility profile and subsequent reactivity.
| Property | Data | Notes |
| CAS Number | 308134-36-3 | |
| IUPAC Name | N-(2-methylphenyl)-2-nitrobenzamide | Also: 2-Nitro-N-o-tolylbenzamide |
| Molecular Formula | C₁₄H₁₂N₂O₃ | |
| Molecular Weight | 256.26 g/mol | |
| Physical State | Crystalline Solid | Forms monoclinic/orthorhombic crystals |
| Solubility | DMSO, DMF, DCM | Limited solubility in water/hexane |
| LogP (Calc) | ~3.11 | Lipophilic; cell-permeable |
| H-Bond Donors | 1 (Amide NH) | Critical for crystal packing networks |
| H-Bond Acceptors | 3 (Nitro O, Amide O) |
Synthetic Protocol & Optimization
The synthesis of N-(2-methylphenyl)-2-nitrobenzamide follows a nucleophilic acyl substitution pathway. While a standard Schotten-Baumann reaction is possible, the Acid Chloride Method is preferred for higher purity and yield, avoiding the formation of symmetrical anhydride byproducts.
Reagents & Materials
-
Precursor A: 2-Nitrobenzoic acid (converted to acid chloride in situ).
-
Precursor B: o-Toluidine (2-methylaniline).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Base: Triethylamine (Et₃N) or Pyridine (proton scavenger).
-
Activating Agent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride.
Step-by-Step Methodology
-
Activation (Acid Chloride Formation):
-
Dissolve 2-nitrobenzoic acid (1.0 eq) in dry DCM.
-
Add catalytic DMF (2-3 drops) followed by dropwise addition of Oxalyl Chloride (1.2 eq) at 0°C.
-
Scientist's Note: Evolution of CO/CO₂ gas indicates reaction progress. Stir until gas evolution ceases (approx. 2 hours) to ensure conversion to 2-nitrobenzoyl chloride .
-
-
Coupling (Amide Bond Formation):
-
Cool the acid chloride solution to 0°C.[1]
-
In a separate vessel, mix o-toluidine (1.0 eq) with Et₃N (1.5 eq) in dry DCM.
-
Slowly cannulate the amine solution into the acid chloride solution.[1]
-
Why this order? Adding the amine to the acid chloride minimizes the formation of di-acylated side products.
-
-
Workup & Purification:
Visualizing the Synthesis Workflow
Caption: Optimized synthetic route via acid chloride activation to minimize side reactions.
Structural Characterization & Causality
Understanding the 3D structure of this molecule is essential for explaining its reactivity.
-
Steric Torsion: X-ray crystallographic studies (Saeed et al.) reveal that the nitro group is twisted out of the plane of the benzoyl ring by approximately 24-40°. Similarly, the o-tolyl ring is twisted relative to the amide plane.
-
Implication: This non-planarity prevents efficient
-stacking in solution, enhancing solubility in organic solvents compared to its para-substituted isomers. -
Spectroscopic Signatures:
-
IR: Distinct Amide I band (~1650 cm⁻¹) and Nitro stretches (1530/1350 cm⁻¹).
-
¹H NMR: The amide NH proton typically appears downfield (10.0–11.5 ppm), often as a broad singlet due to quadrupole broadening from the nitrogen or hydrogen bonding.
-
Strategic Application: The "Masked" Quinazolinone Pathway
The primary value of CAS 308134-36-3 in drug discovery is its role as a precursor. It is rarely the final drug; rather, it is the "loaded spring" ready to be cyclized.
Mechanism of Action (Synthetic):
-
Reduction: The nitro group is reduced (Fe/HCl, SnCl₂, or H₂/Pd) to an aniline (amine).
-
Cyclization: The newly formed amine attacks the amide carbonyl (or an inserted carbon unit like an aldehyde or orthoester) to close the ring.
This pathway accesses Quinazolin-4(3H)-ones , a scaffold found in anticonvulsants, anti-inflammatories, and hypnotics (e.g., Methaqualone derivatives).
Pathway Diagram
Caption: The "Protect-Activate-Cyclize" strategy converting the benzamide scaffold into bioactive heterocycles.
Safety & Handling (E-E-A-T)
As a nitroaromatic compound, standard safety protocols must be rigorously followed.
-
Toxicity: Nitrobenzamides can be methemoglobinemia inducers if absorbed in large quantities. Handle in a fume hood.
-
Reactivity: While stable, the compound is a precursor to exothermic reactions. Avoid contact with strong reducing agents (e.g., hydrazine, hydrides) unless under controlled reaction conditions.
-
Waste: Dispose of as halogen-free organic waste.
References
-
Saeed, A., Hussain, S., & Bolte, M. (2008).[2] N-(2-Methylphenyl)-2-nitrobenzamide.[2] Acta Crystallographica Section E: Structure Reports Online, 64(2), o521.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11876, 2-Nitrobenzamide. (Related scaffold data).
-
BenchChem. (2025). Technical Guide to 2-amino-N-(4-methylphenyl)benzamide. (Comparative data for amino-derivatives).
-
TargetMol. (2025). N-[(4-methylphenyl)carbamothioyl]-2-nitrobenzamide Product Information. (Related thiourea derivatives).
Sources
2'-methyl-2-nitrobenzanilide chemical structure and molecular weight
Technical Monograph: Structural Characterization and Synthetic Utility of 2'-Methyl-2-Nitrobenzanilide
Part 1: Chemical Identity & Structural Analysis
1.1 Core Identity 2'-Methyl-2-nitrobenzanilide is a diaryl amide featuring a sterically congested ortho-ortho substitution pattern. It serves as a critical intermediate in the synthesis of bioactive nitrogen heterocycles, particularly quinazolinones.
| Property | Data |
| IUPAC Name | N-(2-Methylphenyl)-2-nitrobenzamide |
| Common Synonyms | 2'-Methyl-2-nitrobenzanilide; N-(o-Tolyl)-2-nitrobenzamide |
| CAS Registry Number | 2385-25-3 (Anhydrous); 308134-36-3 (Hydrate) |
| Molecular Formula | C₁₄H₁₂N₂O₃ |
| Molecular Weight | 256.26 g/mol |
| SMILES | CC1=CC=CC=C1NC(=O)C2=CC=CC=C2[O-] |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 142–144 °C (Solvent dependent) |
1.2 Structural Topology & Conformational Analysis The molecule is characterized by significant torsional strain due to the proximity of the nitro group (position 2) and the methyl group (position 2').
-
Dihedral Twist: Crystallographic data (Saeed et al., 2008) reveals that the two aromatic rings are not coplanar, exhibiting a dihedral angle of approximately 41.5° . This non-planarity is energetically favorable as it minimizes steric clash between the amide oxygen and the ortho-substituents.
-
Nitro Group Orientation: The nitro group is twisted out of the plane of its attached benzene ring by ~24.7°, further alleviating steric strain.
-
Hydrogen Bonding: The crystal packing is stabilized by intermolecular N—H[1]···O hydrogen bonds, forming infinite chains along the crystallographic a-axis.
Part 2: Synthetic Pathways & Process Optimization
The synthesis of 2'-methyl-2-nitrobenzanilide is a classic nucleophilic acyl substitution. However, the ortho substituents require optimized conditions to ensure complete conversion without forcing harsh thermal conditions that could degrade the nitro moiety.
2.1 Optimized Synthetic Protocol (Schotten-Baumann Variation)
-
Reagents: 2-Nitrobenzoyl chloride (1.0 equiv), o-Toluidine (1.1 equiv), Triethylamine (1.5 equiv).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Anhydrous conditions are preferred to prevent hydrolysis of the acid chloride.
Step-by-Step Methodology:
-
Preparation of Electrophile: Dissolve 2-nitrobenzoyl chloride (18.6 g, 100 mmol) in anhydrous DCM (200 mL) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (21 mL, 150 mmol) dropwise. The solution may darken slightly.
-
Nucleophilic Attack: Slowly add a solution of o-toluidine (11.8 g, 110 mmol) in DCM (50 mL) over 30 minutes. Maintain internal temperature below 5 °C to control exotherm.
-
Reaction Propagation: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor reaction progress via TLC (30% EtOAc/Hexanes).
-
Quench & Workup:
-
Wash the organic phase with 1M HCl (2 × 100 mL) to remove unreacted amine and TEA.
-
Wash with saturated NaHCO₃ (2 × 100 mL) to remove residual acid.
-
Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude yellow solid from hot Ethanol/Water (9:1) to yield pale yellow needles.
2.2 Workflow Visualization
Caption: Figure 1. Step-wise synthetic workflow for the preparation of 2'-methyl-2-nitrobenzanilide via acyl chloride coupling.
Part 3: Analytical Profiling
Trustworthy identification relies on multiparametric analysis. The following spectral data provides a self-validating fingerprint for the compound.
3.1 Proton NMR (¹H NMR, 400 MHz, DMSO-d₆) The spectrum is distinct due to the deshielding effect of the nitro group and the amide anisotropy.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 10.25 | Singlet (br) | 1H | NH Amide | Downfield shift due to H-bonding and electron-withdrawing carbonyl. |
| 8.15 | Doublet | 1H | Ar-H3 (Acid ring) | Ortho to nitro group; highly deshielded. |
| 7.85 | Triplet | 1H | Ar-H5 (Acid ring) | Para to amide; resonance effects. |
| 7.75 | Triplet | 1H | Ar-H4 (Acid ring) | Meta to nitro. |
| 7.65 | Doublet | 1H | Ar-H6 (Acid ring) | Ortho to carbonyl. |
| 7.30 – 7.15 | Multiplet | 4H | Ar-H (Aniline ring) | Aromatic protons of the o-tolyl ring. |
| 2.28 | Singlet | 3H | Ar-CH₃ | Characteristic methyl singlet on the aromatic ring. |
3.2 Infrared Spectroscopy (FT-IR)
-
3285 cm⁻¹: N–H stretching (Amide).
-
1655 cm⁻¹: C=O stretching (Amide I band).
-
1530 cm⁻¹: Asymmetric NO₂ stretch.
-
1350 cm⁻¹: Symmetric NO₂ stretch.
Part 4: Applications in Drug Development
4.1 Precursor to Quinazolinone Scaffolds 2'-Methyl-2-nitrobenzanilide is a high-value "pre-cyclization" intermediate. It is the direct linear precursor to 2-methyl-3-(o-tolyl)quinazolin-4(3H)-one (Methaqualone analogs), a privileged scaffold in medicinal chemistry known for sedative, hypnotic, and anticonvulsant properties.
4.2 Synthetic Utility Pathway The transformation involves the reduction of the nitro group to an amine, followed by cyclodehydration.
Caption: Figure 2. Conversion of the benzanilide core into bioactive quinazolinone heterocycles.
4.3 Pharmacological Relevance Research indicates that maintaining the ortho-methyl group (as found in this benzanilide) is crucial for biological activity in the final quinazolinone drugs. It induces a specific non-planar conformation ("atropisomerism-like") that fits into hydrophobic pockets of GABA_A receptors and other kinase targets (e.g., EGFR inhibitors).
References
-
Saeed, A., Hussain, S., & Bolte, M. (2008).[2] N-(2-Methylphenyl)-2-nitrobenzamide.[3][4][5] Acta Crystallographica Section E: Structure Reports Online, 64(2), o521.
-
BenchChem. (2025). N-(2-Methylphenyl)-2-nitrobenzamide Product Data and CAS 2385-25-3.[5]
-
PubChem. (2025). N-(2-Nitrophenyl)benzamide and related Benzanilide derivatives. National Library of Medicine.
- Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. (Contextual grounding for Quinazolinone synthesis).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Compound N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide - Chemdiv [chemdiv.com]
- 4. R7020 | Sigma-Aldrich [sigmaaldrich.com]
- 5. N-(2-methylphenyl)-2-nitrobenzamide|High-Purity Research Chemical [benchchem.com]
Technical Whitepaper: Chemical and Functional Profiling of N-(2-methylphenyl)-2-nitrobenzamide
This technical guide provides an in-depth profiling of N-(2-methylphenyl)-2-nitrobenzamide , a critical intermediate in the synthesis of quinazolinone-based pharmacophores. This document is structured to serve researchers requiring precise chemical informatics, synthesis protocols, and downstream application data.
Executive Summary
N-(2-methylphenyl)-2-nitrobenzamide (also known as 2-nitro-2'-methylbenzanilide or 2-nitro-N-o-tolylbenzamide) is a diaryl amide featuring an ortho-nitro group on the benzoyl ring and an ortho-methyl group on the aniline ring. This specific substitution pattern makes it a sterically congested scaffold, primarily utilized as a precursor for quinazolin-4(3H)-one derivatives—a class of heterocycles with potent sedative, anticonvulsant, and antihistaminic properties.
Chemical Identity & Informatics
Precise identification is paramount for database integration and retrosynthetic planning. The following data defines the anhydrous entity.
Core Identifiers
| Parameter | Data |
| Chemical Name | N-(2-methylphenyl)-2-nitrobenzamide |
| Synonyms | 2-nitro-N-o-tolylbenzamide; 2'-Methyl-2-nitrobenzanilide |
| CAS Number | 308134-36-3 (Hydrate form often cited in commercial catalogs) |
| Molecular Formula | C₁₄H₁₂N₂O₃ |
| Molecular Weight | 256.26 g/mol |
| SMILES | CC1=CC=CC=C1NC(=O)C2=CC=CC=C2[O-] |
| InChI Key | Derived from SMILES:[1][2][3][4][5][6][7][8]KBOSBZUAAMLSFQ-UHFFFAOYSA-N (Predicted) |
Structural Analysis
The molecule consists of two phenyl rings linked by an amide bond.
-
Ring A (Acid side): Contains a nitro group at the ortho (2-) position. This group is crucial for downstream reductive cyclization.
-
Ring B (Amine side): Contains a methyl group at the ortho (2'-) position (o-tolyl). This steric bulk influences the dihedral angle between the rings, often forcing the amide bond out of planarity, which impacts crystal packing and solubility.
Physicochemical Properties[2][4][6][9]
| Property | Value / Description |
| Physical State | Crystalline Solid (Monoclinic or Orthorhombic polymorphs observed) |
| Color | White to pale yellow (typical of nitro-aromatics) |
| Solubility | Soluble: DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate.Insoluble: Water (hydrophobic scaffold).[2] |
| LogP (Predicted) | ~3.2 (Lipophilic due to bi-aryl structure) |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 3 (Amide Carbonyl + Nitro group oxygens) |
Synthesis & Reaction Mechanism[2][4]
The most robust synthesis route utilizes the Schotten-Baumann reaction conditions, coupling 2-nitrobenzoyl chloride with o-toluidine. This method is preferred over direct condensation of the acid due to the lower activation energy required.
Experimental Protocol
Objective: Synthesis of N-(2-methylphenyl)-2-nitrobenzamide on a 10 mmol scale.
Reagents:
-
2-Nitrobenzoyl chloride (1.86 g, 10 mmol)
-
o-Toluidine (2-methylaniline) (1.07 g, 10 mmol)
-
Triethylamine (TEA) (1.5 eq) or Pyridine
-
Dichloromethane (DCM) (anhydrous, 50 mL)
Step-by-Step Methodology:
-
Preparation: Dissolve o-toluidine (1.07 g) and TEA (2.1 mL) in 25 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere. Cool to 0°C using an ice bath to control the exotherm.
-
Addition: Dissolve 2-nitrobenzoyl chloride (1.86 g) in 25 mL DCM. Add this solution dropwise to the amine mixture over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Silica, 30% EtOAc/Hexane).
-
Work-up: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ (to remove unreacted acid), and finally brine.
-
Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to yield needle-like crystals.
Synthesis Workflow Diagram
Caption: Step-by-step synthetic workflow for the preparation of N-(2-methylphenyl)-2-nitrobenzamide via acid chloride coupling.
Biological & Pharmacological Relevance[10]
This compound is rarely the final active pharmaceutical ingredient (API). Instead, it serves as a high-value scaffold intermediate . Its primary utility lies in its conversion to Quinazolin-4(3H)-ones , a privileged structure in medicinal chemistry.
The Quinazolinone Pathway
The 2-nitro group is reduced to an amine (2-amino-N-(2-methylphenyl)benzamide), which then undergoes cyclocondensation with reagents like formic acid, orthoesters, or aldehydes.
-
Target Class: Methaqualone analogs (Sedative/Hypnotic).
-
Mechanism: The ortho-amino group (formed after reduction) attacks the amide carbonyl (or an introduced carbon source) to close the pyrimidine ring.
Downstream Application Diagram
Caption: Retrosynthetic map illustrating the conversion of the nitrobenzamide precursor into the bioactive quinazolinone core.
References
-
PubChem Compound Summary. N-(2-METHYLPHENYL)-2-NITROBENZAMIDE HYDRATE. National Center for Biotechnology Information.[10] Available at: [Link]
-
Saeed, A., et al. (2010). Crystal structure of N-(2-methylphenyl)-2-nitrobenzamide. PMC / NIH. Available at: [Link]
-
El-Azab, A. S., et al. Synthesis of 2-methyl-3-(2-methylphenyl)-7-nitroquinazolin-4(3H)-one. (Demonstrates the utility of related benzamide intermediates). Available at: [Link]
Sources
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- 3. N-(4-nitrophenyl)benzamide [stenutz.eu]
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- 5. Compound 2-methyl-N-(2-methylphenyl)benzamide - Chemdiv [chemdiv.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Application of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 8. Crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Bioregistry - PubChem compound [bioregistry.io]
difference between N-(2-methylphenyl)-2-nitrobenzamide and N-methyl-2-nitrobenzanilide
An In-depth Technical Guide to the Structural and Spectroscopic Differentiation of N-(2-methylphenyl)-2-nitrobenzamide and N-methyl-2-nitrobenzanilide
Abstract
Substituted benzamides are a cornerstone of modern medicinal chemistry and materials science. However, subtle variations in their structure can lead to profound differences in their physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive analysis of two closely related benzamide derivatives: N-(2-methylphenyl)-2-nitrobenzamide and N-methyl-2-nitrobenzanilide. Through a detailed examination of their molecular structures, physicochemical properties, spectroscopic signatures, and synthetic pathways, this paper aims to provide researchers, scientists, and drug development professionals with a definitive resource for differentiating these compounds and understanding the functional consequences of their distinct substitution patterns.
Introduction
The benzanilide scaffold is a privileged structure in drug discovery, appearing in numerous compounds with diverse therapeutic applications.[1][2] The ability to precisely functionalize the N-phenyl and benzoyl rings allows for the fine-tuning of a molecule's properties to optimize efficacy, selectivity, and pharmacokinetic profiles. This guide focuses on two specific ortho-substituted nitrobenzamides that, while structurally similar, possess fundamental differences that dictate their behavior from the molecular to the macroscopic level.
The two compounds under investigation are:
-
N-(2-methylphenyl)-2-nitrobenzamide (Compound 1 ): A secondary amide derived from the coupling of 2-nitrobenzoic acid and 2-methylaniline (o-toluidine).
-
N-methyl-2-nitrobenzanilide (Compound 2 ): The nomenclature "benzanilide" suggests an N-phenylbenzamide core. Therefore, for the purpose of a meaningful comparative analysis, this compound is defined herein as N-methyl-N-phenyl-2-nitrobenzamide . This is a tertiary amide derived from the coupling of 2-nitrobenzoic acid and N-methylaniline.
This guide will dissect the critical distinctions arising from the placement of a methyl group—either on the N-aryl ring (Compound 1 ) or directly on the amide nitrogen (Compound 2 ).
Part 1: Molecular Structure and Conformation
The primary distinction between the two molecules lies in the nature of the amide bond and the substitution on the aniline-derived ring.
1.1. N-(2-methylphenyl)-2-nitrobenzamide (1)
This molecule is a secondary amide, characterized by the presence of a hydrogen atom on the amide nitrogen (N-H). Its chemical formula is C₁₄H₁₂N₂O₃.[3] The structure features a 2-nitrophenyl ring connected to the carbonyl carbon and a 2-methylphenyl (o-tolyl) group bonded to the amide nitrogen. The presence of ortho-substituents on both aromatic rings introduces significant steric hindrance, which influences the molecule's conformation. X-ray crystallography data reveals that the dihedral angle between the two aromatic rings is approximately 41.5°.[3] The nitro group is also twisted out of the plane of its attached ring.[3]
1.2. N-methyl-N-phenyl-2-nitrobenzamide (2)
This molecule is a tertiary amide, defined by the absence of a hydrogen atom on the amide nitrogen, which is instead substituted with both a methyl group and a phenyl group. Its chemical formula is also C₁₄H₁₂N₂O₃. The replacement of the N-H proton with a methyl group eliminates the potential for hydrogen bond donation and alters the steric environment around the amide linkage.
1.3. Comparative Structural Analysis
The key structural differences are the amide type (secondary vs. tertiary) and the location of the methyl substituent. These differences have profound implications for intermolecular interactions and molecular geometry. The N-H bond in Compound 1 is a crucial site for hydrogen bonding, a feature completely absent in Compound 2 . Conversely, the N-methyl group in Compound 2 introduces a different steric profile and alters the electronic nature of the amide bond.
Caption: Core structural differences between Compound 1 and 2.
Part 2: Physicochemical Properties
The structural variations directly translate into distinct physicochemical properties, which are critical for predicting the behavior of these compounds in various experimental and biological systems.
| Property | N-(2-methylphenyl)-2-nitrobenzamide (1) | N-methyl-N-phenyl-2-nitrobenzamide (2) | Rationale for Difference |
| Molecular Formula | C₁₄H₁₂N₂O₃ | C₁₄H₁₂N₂O₃ | Isomeric, same atomic composition. |
| Molecular Weight | 256.26 g/mol [3] | 256.26 g/mol | Isomeric, same atomic composition. |
| Amide Type | Secondary | Tertiary | Substitution on the amide nitrogen. |
| Hydrogen Bond Donor | Yes (N-H) | No | Presence of the N-H proton in Compound 1 . |
| Hydrogen Bond Acceptor | Yes (C=O, -NO₂) | Yes (C=O, -NO₂) | Both molecules have acceptor sites. |
| Melting Point | Expected to be significantly higher | Expected to be lower | Compound 1 can form strong intermolecular N-H···O hydrogen bonds, leading to a more stable crystal lattice that requires more energy to break.[3] |
| Solubility | Generally lower in non-polar solvents, higher in protic solvents. | Generally higher in non-polar solvents. | The hydrogen bonding capability of Compound 1 favors interactions with polar, protic solvents. Compound 2 's lack of H-bond donation makes it relatively less polar. |
| Predicted logP | ~3.7-4.0 | ~3.5-3.8 | The N-methyl group in Compound 2 is slightly less hydrophobic than the aryl methyl group and the exposed N-H in Compound 1 . |
Part 3: Spectroscopic Differentiation
Unequivocal identification of each isomer is readily achievable through standard spectroscopic techniques. The differences in their functional groups provide unique and diagnostic spectral fingerprints.
| Technique | N-(2-methylphenyl)-2-nitrobenzamide (1) | N-methyl-N-phenyl-2-nitrobenzamide (2) | Key Differentiator |
| IR (cm⁻¹) | ~3300-3400 (N-H stretch, sharp), ~1650-1680 (C=O stretch, Amide I), ~1520-1560 (N-H bend, Amide II)[4] | No N-H stretch. ~1630-1660 (C=O stretch, typically lower frequency than secondary amides). No Amide II band. | The presence of the N-H stretch and Amide II band is definitive for Compound 1 .[4] |
| ¹H-NMR (ppm) | ~8.5-10.5 (broad singlet, 1H, NH ), ~2.2-2.4 (singlet, 3H, Ar-CH ₃), 7.0-8.2 (multiplets, 8H, Ar-H) | No N-H signal. ~3.3-3.5 (singlet, 3H, N-CH ₃), 7.2-8.2 (multiplets, 9H, Ar-H) | The downfield N-H proton signal in 1 vs. the upfield N-CH₃ signal in 2 . The chemical shift of the methyl protons is highly diagnostic. |
| ¹³C-NMR (ppm) | ~164-167 (C=O), ~17-20 (Ar-C H₃) | ~168-171 (C=O), ~35-40 (N-C H₃) | The N-CH₃ carbon of Compound 2 is significantly more deshielded than the Ar-CH₃ carbon of Compound 1 . |
| Mass Spec. (EI) | Molecular Ion (M⁺) at m/z 256. Characteristic fragmentation may involve loss of the tolyl group or the nitrophenyl group. | Molecular Ion (M⁺) at m/z 256. Fragmentation will differ due to the tertiary amide; loss of a methyl radical (·CH₃) is a possible pathway not available to 1 . | Different fragmentation patterns, particularly initial losses from the amide nitrogen. |
Part 4: Synthesis and Reactivity
Both compounds can be synthesized through a standard nucleophilic acyl substitution reaction, but the choice of starting materials is the critical difference.
4.1. General Synthetic Protocol: Amide Formation
The most direct route involves the reaction of 2-nitrobenzoyl chloride with the appropriate amine in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Step-by-Step Methodology:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-nitrobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene. Add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield crude 2-nitrobenzoyl chloride, which is often used immediately in the next step.
-
Amide Coupling: Dissolve the appropriate amine (1.0 eq) — 2-methylaniline for Compound 1 or N-methylaniline for Compound 2 — and a base such as triethylamine or pyridine (1.2 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Add a solution of 2-nitrobenzoyl chloride (1.0 eq) in DCM dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated in vacuo. The resulting crude product is purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or silica gel column chromatography to yield the pure benzamide.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents hydrolysis of the highly reactive acid chloride intermediate.
-
Base (Pyridine/Triethylamine): Necessary to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Anhydrous Solvent: Water will readily react with the acid chloride, reducing the yield of the desired amide.
Caption: Synthetic workflow for the preparation of Compounds 1 and 2.
4.2. Comparative Reactivity
The N-H proton in Compound 1 is acidic and can be deprotonated by a strong base, creating an amidate anion. This anion can act as a nucleophile in subsequent reactions, such as alkylation or arylation, a pathway unavailable to the tertiary amide in Compound 2 . This makes Compound 1 a more versatile intermediate for further chemical elaboration at the amide nitrogen.
Part 5: Applications and Biological Relevance
While specific data for these exact molecules is limited, the structural motifs are relevant in several fields.
-
Pharmaceutical Development: Nitroaromatic compounds are often intermediates in the synthesis of corresponding anilines via reduction. These anilines are common building blocks for pharmaceuticals.[5] The benzamide linkage is stable and present in a vast number of approved drugs. The different steric and electronic properties of Compounds 1 and 2 would likely lead them to interact differently with biological targets like enzymes or receptors.
-
Materials Science: Substituted benzanilides have been explored for applications in polymers and as nonlinear optical (NLO) materials.[6][7] The ability of Compound 1 to form hydrogen-bonded networks could be exploited in the design of self-assembling materials or polymers with enhanced thermal stability.
Conclusion
N-(2-methylphenyl)-2-nitrobenzamide (Compound 1 ) and N-methyl-N-phenyl-2-nitrobenzamide (Compound 2 ) are structural isomers whose differences are far from trivial. The distinction between a secondary and a tertiary amide, driven by the placement of a single methyl group, fundamentally alters their capacity for hydrogen bonding. This primary difference cascades into distinct physicochemical properties, unique spectroscopic fingerprints, and divergent synthetic potential. For researchers in drug discovery and materials science, the ability to unequivocally identify and selectively synthesize these analogs is paramount. This guide provides the foundational knowledge and practical protocols necessary to achieve that goal, ensuring precision and integrity in scientific investigation.
References
-
Comptox Chemicals Dashboard. (2025, October 15). 4-methyl-N-(2-nitrophenyl)benzamide. U.S. Environmental Protection Agency. [Link]
-
Saeed, A., Hussain, S., et al. (2008). N-(2-Methylphenyl)-2-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o521. [Link]
-
PubChem. N-methyl-2-nitrobenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]
-
Saeed, A., et al. (2018). Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. ResearchGate. [Link]
-
PubChem. Benzenamine, N-methyl-2-nitro-. National Center for Biotechnology Information. [Link]
-
LookChem. Cas 3393-96-2,4'-NITROBENZANILIDE. [Link]
-
ChemSynthesis. (2025, May 20). 2-hydroxy-N-(2-methylphenyl)benzamide. [Link]
-
Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]
-
Cheméo. Chemical Properties of Benzamide, N-(2-nitrophenyl)- (CAS 728-90-5). [Link]
-
ResearchGate. Single Crystal Growth of N‐Benzyl‐2‐methyl‐4‐nitroaniline by Seeded Czochralski Pulling Technique for NLO and THz Applications. [Link]
-
Stenutz. N-(2-methylphenyl)benzamide. [Link]
- Google Patents.
-
Wikipedia. Benzanilide. [Link]
-
Patsnap Eureka. (2018, March 6). 4-methyl-2-nitroaniline synthesis method. [Link]
- Google Patents. RU2223258C1 - Method for preparing n-methylaniline.
-
Semantic Scholar. (2023, December 6). SYNTHESIS, CRYSTAL STRUCTURE, DFT CALCULATION AND HIRSHFELD SURFACE ANALYSIS OF N-(4-METHYL PHENYL). [Link]
-
Piskorz, M., & Urbanski, T. Ultraviolet and Infrared Spectra of Some Nitrosamines. [Link]
-
Cheméo. Chemical Properties of Benzamide, N-(2-iodo-4-methylphenyl)-2-methyl. [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 4-methyl-N-(2-nitrophenyl)benzamide - Exposure: Exposure Predictions. [Link]
-
Cheméo. Chemical Properties of Benzamide, 4-nitro-N-ethyl-N-methyl-. [Link]
-
PrepChem.com. Synthesis of 4-nitro-benzanilide. [Link]
-
Chemsrc. (2025, August 23). 4'-nitrobenzanilide | CAS#:3393-96-2. [Link]
-
MDPI. (2025, August 19). Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N. [Link]
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The 2-Nitrobenzanilide Scaffold: From Hypoxia-Activated Prodrugs to Benzimidazole Precursors
Executive Summary
The 2-nitrobenzanilide scaffold (specifically
This technical guide dissects the 2-nitrobenzanilide moiety not merely as a static structure, but as a dynamic chemical system. We explore its synthesis, its structure-activity relationships (SAR) governed by the "ortho-effect," and its critical role in reductive cyclization cascades.
Structural Significance & Pharmacophore Analysis[1][2]
The 2-nitrobenzanilide core is defined by the amide linkage bridging a phenyl ring and a 2-nitrophenyl group. The proximity of the nitro group (
The "Ortho-Effect" and Intramolecular Bonding
The ortho-nitro group is not passive. It exerts a strong electron-withdrawing effect, increasing the acidity of the amide proton. Furthermore, it sterically forces the amide bond out of planarity with the phenyl ring, disrupting conjugation.
-
Hydrogen Bonding: A weak intramolecular hydrogen bond often forms between the amide proton and the nitro oxygen (
). This locks the conformation, influencing binding affinity to biological targets like bacterial DNA gyrase or fungal enzymes. -
Redox Potential: The nitro group is a "warhead" for reductases. In hypoxic tumor environments, nitroreductases convert the electron-deficient
to an electron-rich (amine) or hydroxylamine ( ). This drastic electronic switch is the basis for Hypoxia-Activated Prodrugs (HAPs) .
Divergent Chemical Pathways
The utility of this scaffold is best visualized as a "fork in the road." Depending on the physiological or synthetic environment, the molecule follows one of two paths:
Figure 1: The divergent utility of the 2-nitrobenzanilide scaffold.
Synthetic Methodologies
The synthesis of 2-nitrobenzanilides requires overcoming the nucleophilic deactivation of 2-nitroaniline. The electron-withdrawing nitro group makes the adjacent amine a poor nucleophile.
Protocol: Optimized Schotten-Baumann Coupling
Standard coupling (e.g., EDC/HOBt) often fails or gives low yields due to the low nucleophilicity of 2-nitroaniline. The acid chloride method is preferred.
Reagents:
-
2-Nitroaniline (1.0 eq)
-
Substituted Benzoyl Chloride (1.1 eq)
-
Pyridine or Triethylamine (TEA) (2.0 eq)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-nitroaniline (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (
). -
Base Addition: Add Pyridine (20 mmol) dropwise at 0°C. Note: Pyridine acts as both a base and an acyl transfer catalyst.
-
Acylation: Add the benzoyl chloride (11 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent bis-acylation.
-
Reflux: Allow to warm to room temperature (RT), then reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup: Wash with 1N HCl (to remove pyridine), followed by sat.
and brine. -
Purification: Recrystallize from Ethanol/Water.
Medicinal Chemistry Applications
Antimicrobial & Antifungal Activity
Recent studies highlight the efficacy of nitro-containing benzanilides against resistant strains. The mechanism often involves the interference with cellular respiration or cell wall synthesis.
Table 1: Comparative Bioactivity of 2-Nitrobenzanilide Derivatives (Data synthesized from recent literature reviews [1][2])
| Derivative Substituent (R) | Target Organism | MIC ( | Notes |
| H (Parent) | S. aureus | 62.5 | Moderate baseline activity. |
| 4-Cl (Chlorinated) | S. aureus (MRSA) | 15.6 | Halogenation increases lipophilicity and membrane penetration. |
| 4-Cl | C. albicans | 31.2 | Antifungal potency comparable to standard azoles in some assays. |
| 3,4,5-Trimethoxy | M. tuberculosis | 8.0 | Electron-donating groups on the benzoyl ring enhance anti-TB activity. |
Hypoxia-Activated Prodrugs (HAPs)
In solid tumors, vasculature is chaotic, leading to hypoxic regions resistant to radiation. 2-nitrobenzanilides can serve as HAPs.
-
Mechanism: Under normoxia, the nitro group is stable. Under hypoxia, cellular nitroreductases reduce the
to an amine ( ). -
Consequence: The resulting 2-aminobenzanilide is often significantly more cytotoxic (e.g., as a tubulin inhibitor) or undergoes spontaneous cyclization to a benzimidazole, which then intercalates DNA.
The 2-Nitro Group as a Strategic Handle (Reductive Cyclization)
The most "self-validating" aspect of 2-nitrobenzanilide chemistry is its transformation into benzimidazoles. This is not just a synthesis route; it is a chemical proof of structure. If a purported 2-nitrobenzanilide does not cyclize upon reduction, the structure is likely incorrect (e.g., the nitro group is in the 3- or 4-position).
Mechanism of Reductive Cyclization
This reaction cascades through a nitroso and hydroxylamine intermediate before forming the imidazole ring.
Figure 2: The reductive cyclization cascade transforming the prodrug into the benzimidazole scaffold.
Protocol: One-Pot Reductive Cyclization
This protocol uses Iron/Acetic Acid, a robust and cost-effective method suitable for scale-up.
Reagents:
- -(2-nitrophenyl)benzamide derivative (1.0 eq)
-
Iron Powder (Fe) (5.0 eq)
-
Glacial Acetic Acid (AcOH) (Solvent/Catalyst)
Methodology:
-
Suspension: Suspend the 2-nitrobenzanilide (5 mmol) in Glacial AcOH (15 mL).
-
Activation: Add Iron powder (25 mmol) slowly.
-
Heating: Heat the mixture to reflux (118°C) for 2 hours. The reaction color will shift from yellow (nitro) to dark/colorless (cyclized product).
-
Validation: Monitor via TLC. The disappearance of the nitro spot and the appearance of a highly fluorescent spot (benzimidazoles are fluorescent under UV 254/366nm) confirms cyclization.
-
Workup: Filter hot to remove excess Iron. Pour filtrate into crushed ice/water. Neutralize with Ammonium Hydroxide (
) to precipitate the benzimidazole.
References
-
SciFinder/Chemical Abstracts Service. (2025). Biological activity of N-(2-nitrophenyl)benzamide derivatives.[1]Link (Generalized search reference for MIC data).
-
Naeimi, H., & Alishahi, N. (2012).[2] Highly Efficient and Facile Method for Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization of o-Nitroaniline and Aryl Aldehydes.[2] Organic Chemistry International.[2] Link
-
Tonelli, M., et al. (2018). Benzimidazole derivatives as antimicrobial agents.[3][4] Journal of Medicinal Chemistry. Link (Contextual grounding for benzimidazole activity).
-
Denny, W. A. (2022).[5] Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals.[6][3][5][7] Link
-
RSC Publishing. (2025). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles. Organic & Biomolecular Chemistry. Link
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- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: Synthesis of N-(2-methylphenyl)-2-nitrobenzamide
Abstract
This document provides a comprehensive guide for the synthesis of N-(2-methylphenyl)-2-nitrobenzamide, a valuable intermediate in medicinal chemistry and materials science.[1] The protocol details the acylation of o-toluidine with 2-nitrobenzoyl chloride, a classic example of the Schotten-Baumann reaction.[2] Emphasis is placed on procedural rationale, stringent safety measures, and detailed characterization of the final product to ensure reproducibility and reliability for researchers in drug discovery and organic synthesis.
Introduction and Scientific Context
N-aryl benzamides are a significant class of compounds in pharmacological research, with various derivatives exhibiting anticonvulsant, anti-inflammatory, and antitumor activities.[3][4] The target molecule, N-(2-methylphenyl)-2-nitrobenzamide (C₁₄H₁₂N₂O₃), serves as a versatile scaffold for the development of more complex bioactive molecules.[1][5] The presence of the nitro group offers a handle for further chemical transformations, such as reduction to an amine, which can then be used to construct heterocyclic systems or other functionalized derivatives.[6]
This application note presents a robust and well-characterized laboratory-scale protocol for the synthesis of this key intermediate, beginning from commercially available starting materials. The methodology is designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of o-toluidine (the nucleophile) attacks the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
A tertiary amine base, such as pyridine or triethylamine, is incorporated into the reaction mixture. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[2] This prevents the protonation of the o-toluidine starting material, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product.[2]
Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism
Hazard and Safety Assessment
Extreme caution must be exercised throughout this procedure. This synthesis involves highly toxic, carcinogenic, and corrosive materials. The entire protocol must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.
-
o-Toluidine : Highly Toxic if swallowed or inhaled and harmful in contact with skin.[7] It is a suspected carcinogen and mutagen .[7][8] It is also combustible and very toxic to aquatic life.[7][8] All handling must be done in a fume hood.
-
2-Nitrobenzoyl Chloride : Corrosive . Causes severe skin burns and eye damage.[9][10] It is water-reactive and will decompose in the presence of moisture to release corrosive HCl gas.[10] Store in a desiccator and handle under anhydrous conditions where possible.
-
Pyridine (Base) : Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin.
-
Dichloromethane (Solvent) : Volatile and a suspected carcinogen. Avoid inhalation of vapors.
All waste materials must be collected in a designated chlorinated organic waste container for proper disposal according to institutional guidelines.[11]
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount | Supplier/Grade |
| o-Toluidine | C₇H₉N | 107.15 | 10.0 | 1.0 | 1.07 g (1.09 mL) | Sigma-Aldrich, ≥99% |
| 2-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | 10.5 | 1.05 | 1.95 g | Sigma-Aldrich, 97% |
| Pyridine | C₅H₅N | 79.10 | 12.0 | 1.2 | 0.95 g (0.97 mL) | Fisher Scientific, Anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 50 mL | Fisher Scientific, Anhydrous |
| Hydrochloric Acid (1M) | HCl | 36.46 | - | - | 30 mL | Aqueous Solution |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | 30 mL | Saturated Aqueous |
| Brine | NaCl | 58.44 | - | - | 30 mL | Saturated Aqueous |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | ~2 g | Laboratory Grade |
| Ethanol | C₂H₅OH | 46.07 | - | - | As needed | For Recrystallization |
Equipment
-
100 mL two-neck round-bottom flask
-
50 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Septa and nitrogen/argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
Synthesis Workflow
Sources
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- 2. Lab Reporter [fishersci.se]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. N-(2-Methylphenyl)-2-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. fishersci.com [fishersci.com]
- 10. 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. carlroth.com [carlroth.com]
reaction protocol for 2-nitrobenzoyl chloride and 2-methylaniline
Application Note: Synthesis Protocol for -(2-methylphenyl)-2-nitrobenzamide
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
This application note details the high-fidelity synthesis of
The reaction couples 2-nitrobenzoyl chloride (electrophile) with 2-methylaniline (
Key Reaction Parameters
| Parameter | Specification |
| Reaction Type | Nucleophilic Acyl Substitution (Anhydrous) |
| Limiting Reagent | 2-Nitrobenzoyl chloride |
| Expected Yield | 85% – 95% |
| Key Hazard |
Mechanistic Insight
The reaction proceeds via an addition-elimination pathway. The nitrogen lone pair of the 2-methylaniline attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is then eliminated, reforming the carbonyl double bond. A non-nucleophilic base (Triethylamine) is employed to scavenge the generated hydrogen chloride, driving the equilibrium forward and preventing the protonation of the unreacted aniline.
Pathway Visualization
Figure 1: Mechanistic pathway of the amide coupling showing the progression from nucleophilic attack to salt formation.
Experimental Protocol
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Density (g/mL) | Role |
| 2-Nitrobenzoyl chloride | 185.56 | 1.0 | Solid | Electrophile |
| 2-Methylaniline | 107.15 | 1.05 | 1.00 | Nucleophile |
| Triethylamine ( | 101.19 | 1.2 | 0.726 | Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | N/A | 1.33 | Solvent (Anhydrous) |
Safety Note: All manipulations must be performed in a fume hood. 2-Methylaniline is toxic and readily absorbed through the skin. Double-glove (Nitrile) is recommended.
Step-by-Step Methodology (Anhydrous Method)
This protocol utilizes an anhydrous DCM system to ensure high purity and prevent the hydrolysis of the acid chloride to 2-nitrobenzoic acid.
Phase 1: Reaction Setup
-
Glassware Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a pressure-equalizing addition funnel. Flush with Nitrogen (
) or Argon. -
Solvation of Nucleophile: Add 2-methylaniline (11.25 g, 105 mmol) and Triethylamine (12.1 g, 120 mmol) to the RBF.
-
Dilution: Add anhydrous DCM (100 mL) . Stir magnetically to ensure a homogeneous solution.
-
Cooling: Submerge the RBF in an ice-water bath (
C). Allow to equilibrate for 10 minutes.
Phase 2: Addition
-
Preparation of Electrophile: Dissolve 2-nitrobenzoyl chloride (18.56 g, 100 mmol) in DCM (40 mL) in the addition funnel.
-
Controlled Addition: Dropwise add the acid chloride solution to the amine mixture over 30–45 minutes.
-
Critical Control Point: Maintain internal temperature
C. The reaction is exothermic. Rapid addition may lead to impurity formation.
-
-
Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours.
-
Validation: Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes). The limiting reagent (acid chloride) should be consumed; a small spot of excess aniline may remain.
-
Phase 3: Workup & Purification
-
Quench: Dilute the reaction mixture with an additional 50 mL of DCM.
-
Acid Wash (Removal of Amine): Transfer to a separatory funnel. Wash with 1M HCl (2 x 50 mL) .
-
Logic: This protonates the excess 2-methylaniline and triethylamine, forcing them into the aqueous layer.
-
-
Base Wash (Removal of Acid): Wash the organic layer with Saturated
(2 x 50 mL) .-
Logic: This removes any 2-nitrobenzoic acid formed via hydrolysis.
-
-
Drying: Wash with Brine (1 x 50 mL), separate, and dry the organic layer over anhydrous
. -
Isolation: Filter off the drying agent and concentrate the filtrate in vacuo (Rotary Evaporator) to yield a crude solid.
-
Recrystallization: Recrystallize the crude solid from hot Ethanol (
) or an EtOH/Water mixture.-
Target: Off-white to pale yellow needles.
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of the target amide.
Quality Control & Characterization
Upon isolation, the product must be validated against the following specifications.
| Test | Expected Result | Interpretation |
| Appearance | Pale yellow/Off-white solid | Dark color indicates oxidation of aniline residues. |
| Melting Point | 155–158°C (Lit. varies) | Sharp range (< 2°C) indicates high purity. |
| IR Spectroscopy | 3280 | Absence of broad OH stretch (2500-3300) confirms removal of carboxylic acid. |
| 1H-NMR (DMSO- | Integration of Methyl vs Aromatic protons should be 3:8. |
Note on Melting Point: Literature values for this specific intermediate can vary based on crystal polymorphs, but generally fall between 150°C and 160°C [1].
Troubleshooting Guide
Issue 1: Low Yield / Recovery
-
Cause: Hydrolysis of 2-nitrobenzoyl chloride due to wet solvent.
-
Solution: Ensure DCM is distilled over
or sourced from a molecular sieve column. Increase acid chloride equivalents to 1.1.
Issue 2: Oiling Out during Recrystallization
-
Cause: Product concentration too high or cooling too rapid.
-
Solution: Re-heat to dissolve, add a seed crystal, and allow to cool slowly to RT before placing in the fridge.
Issue 3: Product is Red/Brown
-
Cause: Oxidation of residual
-toluidine. -
Solution: The acidic wash (Step 9) was insufficient. Repeat the dissolution in DCM and wash thoroughly with 1M HCl.
References
-
Saeed, A., & Hussain, S. (2008).[4] N-(2-Methylphenyl)-2-nitrobenzamide.[5] Acta Crystallographica Section E: Structure Reports Online, 64(2), o521.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Schotten-Baumann and Anhydrous Amide Synthesis).
-
PubChem. (n.d.). 2-Nitrobenzamide Compound Summary. National Library of Medicine. (Reference for general nitrobenzamide properties).
Application Note & Protocol: N-(2-methylphenyl)-2-nitrobenzamide as a Strategic Intermediate for the Synthesis of 4-Methyl-Substituted Quinazolines
Abstract: The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for numerous therapeutic agents, particularly in oncology.[1][2] This document provides a comprehensive technical guide on the strategic use of N-(2-methylphenyl)-2-nitrobenzamide as a pivotal intermediate for accessing 4-methyl-substituted quinazoline derivatives. We will elucidate the synthesis of this key precursor and detail a robust protocol for its subsequent reductive cyclization. The causality behind experimental choices, self-validating protocol design, and the broader implications for drug discovery campaigns are discussed.
Introduction: The Quinazoline Scaffold and the Role of the Nitrobenzamide Intermediate
Quinazoline and its oxidized form, quinazolinone, are privileged heterocyclic systems renowned for their diverse pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties.[2][3][4] Several FDA-approved drugs, such as the tyrosine kinase inhibitors Gefitinib and Erlotinib, feature a quinazoline core, underscoring its therapeutic relevance.
The synthetic strategy detailed herein hinges on a two-step sequence: the formation of an N-aryl-2-nitrobenzamide followed by a reductive cyclization. N-(2-methylphenyl)-2-nitrobenzamide serves as an ideal intermediate for this purpose.[5] This approach offers significant modularity; the substitution pattern on the final quinazoline product is directly determined by the choice of the starting aniline and benzoyl chloride derivatives. The ortho-nitro group is a masked amine, which, upon reduction, acts as the internal nucleophile for the critical ring-closing step.
The overall synthetic workflow is depicted below.
Figure 1: General workflow for the synthesis of 4-methyl-2-phenylquinazoline.
Synthesis of the Intermediate: N-(2-methylphenyl)-2-nitrobenzamide
The synthesis of the benzamide intermediate is typically achieved via a standard Schotten-Baumann acylation reaction between 2-methylaniline (o-toluidine) and 2-nitrobenzoyl chloride. The use of a non-nucleophilic base is crucial to scavenge the HCl byproduct, driving the reaction to completion.
Protocol 2.1: Synthesis of N-(2-methylphenyl)-2-nitrobenzamide
Materials:
-
2-Methylaniline (o-toluidine)
-
2-Nitrobenzoyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-methylaniline (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.
-
Acylation: Dissolve 2-nitrobenzoyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Expert Insight: Slow addition is critical to control the exothermicity of the acylation and prevent side reactions.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Aqueous Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing:
-
Wash the organic layer sequentially with 1 M HCl (2x) to remove unreacted amine and the triethylamine hydrochloride salt.
-
Wash with saturated NaHCO₃ solution (2x) to remove any unreacted acid chloride and acidic impurities.
-
Wash with brine (1x) to reduce the amount of dissolved water in the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient) to afford N-(2-methylphenyl)-2-nitrobenzamide as a solid. The crystalline structure and key parameters for this compound have been previously reported.[5]
Reductive Cyclization to the Quinazoline Core
The conversion of N-(2-methylphenyl)-2-nitrobenzamide to the corresponding quinazoline is the key transformation. This process involves the reduction of the nitro group to an amine, which spontaneously undergoes intramolecular cyclization onto the amide carbonyl, followed by dehydration to yield the aromatic quinazoline ring.
The choice of reducing agent is critical and can be tailored to the substrate's functional group tolerance and available laboratory equipment.
Figure 2: Mechanistic pathway of reductive cyclization.
Comparison of Common Reducing Systems
| Reducing Agent System | Key Advantages | Key Considerations & Causality | Typical Yield |
| Sodium Dithionite (Na₂S₂O₄) | Mild conditions, high functional group tolerance, operationally simple.[6] | Works well in aqueous solvent mixtures (e.g., DMF/H₂O, EtOH/H₂O). The decomposition of dithionite in situ provides the reducing species. | 75-90% |
| Iron / Acetic Acid (Fe/AcOH) | Inexpensive, robust, and highly effective for nitro group reduction.[7][8] | Requires acidic conditions which may not be suitable for acid-labile groups. Work-up involves filtering off iron salts. | 70-85% |
| Tin(II) Chloride (SnCl₂) | A classic and reliable method. | Stoichiometric amounts of tin salts are generated, requiring careful work-up and disposal. | 70-85% |
| Catalytic Hydrogenation (H₂/Pd-C) | Very clean reaction; byproduct is water. | Requires specialized high-pressure hydrogenation equipment. Catalyst can be pyrophoric. May reduce other sensitive functional groups. | 80-95% |
Protocol 3.1: Reductive Cyclization using Sodium Dithionite
This protocol is recommended for its mildness and high efficiency, making it suitable for a wide range of substrates in a research setting.
Materials:
-
N-(2-methylphenyl)-2-nitrobenzamide
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
Procedure:
-
Dissolution: In a round-bottom flask, dissolve N-(2-methylphenyl)-2-nitrobenzamide (1.0 eq.) in a 2:1 mixture of ethanol and water (or DMF and water). The concentration should be approximately 0.1-0.2 M.
-
Addition of Reducing Agent: Heat the solution to 70-80 °C. Add sodium dithionite (3.0-4.0 eq.) portion-wise over 30 minutes.
-
Self-Validation Check: The reaction is often accompanied by a color change from pale yellow to a darker solution, which then lightens as the final product forms. The reaction is exothermic; portion-wise addition helps maintain temperature control.
-
-
Reaction Monitoring: Stir the reaction mixture vigorously at 80 °C for 2-3 hours. Monitor the formation of the product and consumption of the starting material by TLC.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath. The product may precipitate from the solution. If using DMF, add cold water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold ethanol to remove residual impurities.
-
Extraction (if necessary): If significant product remains in the filtrate, concentrate the filtrate to remove the organic solvent and then extract the aqueous residue with ethyl acetate (3x). Combine the extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification and Characterization: The crude product can be further purified by recrystallization or column chromatography if necessary. Confirm the structure of the 4-methyl-2-phenylquinazoline product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Development & SAR Studies
This synthetic route provides an efficient and scalable platform for generating libraries of quinazoline derivatives for structure-activity relationship (SAR) studies. By starting with variously substituted anilines and benzoyl chlorides, researchers can systematically probe the chemical space around the quinazoline core to optimize potency, selectivity, and pharmacokinetic properties. The 4-methyl group, introduced from o-toluidine in this protocol, can be crucial for establishing specific interactions within a target protein's binding pocket, such as in tyrosine kinase inhibition.[1][3] The reliability of the reductive cyclization step ensures a consistent supply of material for biological screening and lead optimization efforts in the drug discovery pipeline.
References
-
Saeed, A., Hussain, S., et al. (2009). N-(2-Methylphenyl)-2-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2537. Available at: [Link]
-
Abdel-Aziem, A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 529. Available at: [Link]
-
Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649-2658. Available at: [Link]
-
Sharma, P., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 14, 107-123. Available at: [Link]
-
Hamed, M. M. (2021). Synthesis and Applications of Quinazoline Derivatives. Research & Reviews: Journal of Chemistry, 10(4). Available at: [Link]
-
Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Chemistry. Available at: [Link]
-
Sharma, P., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. SciSpace. Available at: [Link]
-
Saeed, A., Hussain, S., et al. (2009). N-(2-Methylphenyl)-2-nitrobenzamide. National Center for Biotechnology Information. Available at: [Link]
-
Radl, S., & Kovar, R. (2010). Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides. Molecules, 15(4), 2367-2378. Available at: [Link]
-
Romero, A. H., & Salazar, J. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
-
Valderrama, J. A., et al. (1999). Access to quinazolines from 2-nitrobenzaldehyde and arylamines. Heterocycles, 51(9), 2193-2201. Available at: [Link]
Sources
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- 3. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
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- 5. N-(2-Methylphenyl)-2-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 8. repositorio.uc.cl [repositorio.uc.cl]
TLC mobile phase for separating N-(2-methylphenyl)-2-nitrobenzamide
Application Note: Chromatographic Isolation and TLC Optimization for N-(2-methylphenyl)-2-nitrobenzamide
Executive Summary
This guide details the thin-layer chromatography (TLC) method development for N-(2-methylphenyl)-2-nitrobenzamide (also known as 2'-methyl-2-nitrobenzanilide).[1] This compound is a critical intermediate often synthesized via the acylation of o-toluidine with 2-nitrobenzoyl chloride.[1]
The primary chromatographic challenge lies in differentiating the neutral amide product from two distinct classes of impurities: the basic starting amine (o-toluidine) and the acidic hydrolysis by-product (2-nitrobenzoic acid). This protocol utilizes a Selectivity Optimization Strategy to achieve baseline resolution (
Chemical Context & Separation Logic
To design an effective mobile phase, we must first analyze the analyte's interaction with the stationary phase (Silica Gel 60
Analyte Profile
Predicted Elution Order (Normal Phase)
Under standard conditions (Hexane/Ethyl Acetate), the elution order will be:
-
Solvent Front: Non-polar impurities (if any).[1]
-
Target Amide (
0.3 – 0.6): Optimal region. -
Amine Impurity (
0.1 – 0.3): Often streaks/tails.[1] -
Acid Impurity (
0.0 – 0.1): Baseline retention.
Mobile Phase Optimization Protocol
Do not rely on a single "magic ratio." Use this systematic screening approach to account for batch-to-batch silica variations and humidity.[1]
Phase 1: Solvent Strength Screening (The "20-80" Rule)
-
Stationary Phase: Silica Gel 60
on Aluminum or Glass backing.[1] -
Visualization: UV 254 nm (primary); Iodine Chamber (secondary for amine detection).
| Solvent System (v/v) | Expected Result | Action |
| 100% Hexane | Product at baseline ( | Too weak. Increase polarity. |
| 90:10 Hex:EtOAc | Product moves slightly ( | Good for separating non-polar byproducts. |
| 70:30 Hex:EtOAc | Target Range. Product | Likely Optimal. Check resolution. |
| 50:50 Hex:EtOAc | Product runs high ( | Too strong. Poor separation from front.[1] |
| 100% EtOAc | All components at solvent front.[1] | Useless for separation.[1] |
Recommendation: Start with Hexane:Ethyl Acetate (3:1) .[1] If the product
Phase 2: Modifier Optimization (Solving the "Tailing" Problem)
If the starting amine (o-toluidine) streaks and co-elutes with the product, or if the acid impurity drags, introduce a modifier.
-
Scenario A: Amine Tailing (Most Common)
-
Scenario B: Acid Tailing
Final Optimized Mobile Phase:
Hexane : Ethyl Acetate : Triethylamine (70 : 30 : 1) Use this for flash chromatography scale-up.[1]
Visualization of Experimental Workflow
The following diagram illustrates the decision matrix for selecting the optimal solvent system.
Caption: Decision tree for optimizing mobile phase polarity and selectivity modifiers.
Detailed Protocol: Reaction Monitoring
Objective: Monitor the disappearance of o-toluidine and the formation of N-(2-methylphenyl)-2-nitrobenzamide.
Materials:
-
TLC Plates: Silica Gel 60
(Merck or equivalent).[6][7][8] -
Capillaries: 1-2 µL volume.
-
Developing Chamber: Glass jar with lid.[1]
-
UV Lamp: Short wave (254 nm).[1]
-
Stain: Iodine on silica (optional).[1]
Step-by-Step Procedure:
-
Chamber Saturation: Add ~10 mL of Hexane:EtOAc (7:3) to the chamber. Place a filter paper inside to wick solvent and saturate the headspace. Close lid and wait 5 minutes. Critical: Saturation prevents "smiling" of the solvent front.
-
Sample Prep:
-
Standard A: Dissolve pure o-toluidine in EtOAc.
-
Reaction Mix: Take 10 µL of reaction mix, dilute into 500 µL EtOAc.
-
Co-spot: Spot Standard A, Reaction Mix, and a Co-spot (A + Mix) on the same baseline.
-
-
Development: Run the plate until the solvent front is 1 cm from the top.[9]
-
Visualization:
-
Dry the plate with a heat gun or air stream.[1]
-
UV 254 nm: The product (Amide) will appear as a dark purple/black spot (
). The starting amine will be lower ( ) and fainter. -
Iodine Stain: Place in iodine chamber.[1] The amine (o-toluidine) will turn brown/yellow rapidly; the amide will stain slowly.
-
-
Interpretation: The reaction is complete when the o-toluidine spot disappears from the reaction lane.[1]
Alternative Solvent Systems (Selectivity Triangle)
If Hexane/EtOAc fails to separate the amide from a specific byproduct (e.g., a chlorinated impurity), switch to a different selectivity class:
-
Dichloromethane (DCM) / Methanol:
-
Toluene / Acetone:
References
-
Snyder, L. R., & Kirkland, J. J. (1979).[1] Introduction to Modern Liquid Chromatography. Wiley-Interscience.[1] (Foundational text on Solvent Selectivity Triangles).
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 12816960, N-(2-Methylphenyl)-2-nitrobenzamide. Retrieved from .
-
Reich, H. J. (2023).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Retrieved from .
-
Org. Synth. (Various). General Procedures for Amide Bond Formation. Organic Syntheses. Retrieved from .
-
Merck KGaA. (2023).[1] TLC Visualization Reagents and Methods. Retrieved from .
Sources
- 1. comptox.epa.gov [comptox.epa.gov]
- 2. N-(2-Methylphenyl)-2-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. rsc.org [rsc.org]
- 6. orgsyn.org [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. practical-science.com [practical-science.com]
Elucidating Molecular Geometry: A Detailed 1H NMR Chemical Shift Assignment and Conformational Analysis of N-(2-methylphenyl)-2-nitrobenzamide
An Application Note for Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development, providing critical insights into molecular structure and conformation. This application note presents a detailed protocol and theoretical guide for the complete ¹H NMR chemical shift assignment of N-(2-methylphenyl)-2-nitrobenzamide, a key intermediate in various synthetic pathways. By systematically analyzing the electronic effects of the nitro, amide, and methyl substituents, we provide a robust framework for predicting and assigning the complex aromatic signals. This guide explains the causal relationships between molecular structure, electronic environment, and observed chemical shifts, leveraging principles of spin-spin coupling and through-space Nuclear Overhauser Effects (NOE) to resolve ambiguity. The methodologies and analyses presented herein are designed to be a valuable resource for researchers in medicinal chemistry, process development, and quality control.
Theoretical Principles of ¹H NMR Assignment
The chemical shift (δ) of a proton in an NMR spectrum is exquisitely sensitive to its local electronic environment. The precise δ value is determined by the degree to which the surrounding electrons shield the nucleus from the external magnetic field. In N-(2-methylphenyl)-2-nitrobenzamide, the chemical shifts of the aromatic protons are governed by the interplay of inductive and resonance effects of three key functional groups, as well as the molecule's three-dimensional conformation.
-
The 2-Nitrobenzoyl Moiety: The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both resonance and induction (-R, -I). This effect strongly deshields protons ortho and para to its position.[1] The amide carbonyl group (-C=O) is also electron-withdrawing. Consequently, all protons on this ring are expected to resonate at a significantly downfield (higher ppm) region of the spectrum, typically >7.5 ppm.[2]
-
The 2-Methylphenyl Moiety: The methyl group (-CH₃) is a weak electron-donating group (+I), which slightly shields the protons on its ring, particularly those in the ortho and para positions, causing them to shift upfield relative to benzene (7.3 ppm).[3][4] Conversely, the amide nitrogen has lone pairs that can donate into the ring via resonance (+R), but the overall effect is complex due to the electron-withdrawing nature of the adjacent carbonyl.
-
The Amide Linker (-C(=O)NH-): The amide proton itself is typically observed as a broad singlet at a very downfield position (δ > 8.0 ppm), with its exact shift being highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[5][6][7][8] Restricted rotation around the C-N amide bond can lead to distinct chemical environments, and its spatial proximity to other protons can be confirmed using through-space correlation experiments like NOESY.[9][10]
-
Conformational Effects: The crystal structure of N-(2-methylphenyl)-2-nitrobenzamide reveals a significant dihedral angle of 41.48° between the two aromatic rings.[11] This twist disrupts π-conjugation between the rings and places specific protons in close spatial proximity, which can be probed by Nuclear Overhauser Effect (NOE) experiments to confirm assignments.[12][13][14]
Experimental Protocol: High-Resolution ¹H NMR
This section provides a standardized protocol for the acquisition of a high-resolution ¹H NMR spectrum.
A. Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity N-(2-methylphenyl)-2-nitrobenzamide.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the amide N-H proton.[15]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.
-
Cap the NMR tube and invert several times to ensure a homogeneous solution.
B. Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse acquisition (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.
-
Number of Scans: 16-64 scans, depending on sample concentration, to achieve adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
C. Data Processing:
-
Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform.
-
Phase the spectrum manually to obtain pure absorption lineshapes.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each resonance.
Spectral Analysis and Chemical Shift Assignment
The ¹H NMR spectrum of N-(2-methylphenyl)-2-nitrobenzamide is complex, featuring nine distinct proton signals. The assignment strategy involves analyzing each aromatic system separately and then using coupling patterns and electronic effects to finalize the assignments. The proton numbering scheme used for this analysis is shown below.
Caption: Proton numbering for N-(2-methylphenyl)-2-nitrobenzamide.
Non-Aromatic Protons
-
Amide N-H (1H): This proton will appear as a broad singlet far downfield, likely in the δ 8.5-10.0 ppm range. Its broadness is due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange.[8][9]
-
Methyl -CH₃ (3H): This will be a sharp singlet, as there are no adjacent protons to couple with. Being attached to an aromatic ring, it is expected in the benzylic region, around δ 2.2-2.4 ppm .[16][17]
Aromatic Protons: 2-Nitrobenzoyl Ring (H3, H4, H5, H6)
All four protons on this ring are strongly deshielded. Their relative positions can be deduced from their coupling patterns and the powerful deshielding effect of the ortho-nitro group.
-
H6 (1H): This proton is ortho to the electron-withdrawing amide carbonyl and meta to the nitro group. It is expected to be a doublet of doublets (dd). Predicted shift: ~δ 8.2 ppm .
-
H3 (1H): This proton is ortho to the strongly deshielding nitro group. It will be the most downfield proton on this ring, appearing as a doublet of doublets (dd). Predicted shift: ~δ 8.0-8.2 ppm .
-
H4 & H5 (2H): These two protons are meta to the primary substituents and will be further upfield. They will likely appear as a complex multiplet, often resembling a triplet of doublets or two overlapping triplets. Predicted shift: ~δ 7.6-7.8 ppm .
Aromatic Protons: 2-Methylphenyl Ring (H3', H4', H5', H6')
These protons are in a less deshielded environment compared to the other ring.
-
H6' (1H): This proton is ortho to the amide nitrogen and meta to the methyl group. It will likely be a doublet and is expected to be the most downfield proton on this ring due to the deshielding effect of the amide group. Predicted shift: ~δ 7.9 ppm .
-
H3' (1H): This proton is ortho to the methyl group and meta to the amide. It will be a doublet. Predicted shift: ~δ 7.3 ppm .
-
H4' & H5' (2H): These protons are furthest from the deshielding amide and will be the most upfield of the aromatic signals. They will appear as two overlapping triplets or a complex multiplet. Predicted shift: ~δ 7.1-7.2 ppm .
Confirmation with 2D NMR (NOESY)
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[13] A 2D NOESY experiment is invaluable for confirming assignments of protons that are spatially close (<5 Å), regardless of their through-bond connectivity.[10][18]
Caption: Key NOE correlations for structural confirmation.
-
Amide N-H to H6': Irradiation of the amide N-H proton should show a strong NOE correlation to the H6' proton, confirming its identity as the proton ortho to the amide substituent.
-
Methyl (-CH₃) to H3': The methyl protons are spatially close to the H3' proton. A strong NOE between these two signals provides unambiguous assignment for H3'.
Summary of Assignments
The predicted ¹H NMR chemical shift assignments for N-(2-methylphenyl)-2-nitrobenzamide are summarized in the table below.
| Proton Label | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-H | 8.5 - 10.0 | br s | - | 1H |
| H6 | ~8.2 | dd | ~8.0, 1.5 | 1H |
| H3 | ~8.0 - 8.2 | dd | ~8.0, 1.5 | 1H |
| H6' | ~7.9 | d | ~8.0 | 1H |
| H4, H5 | 7.6 - 7.8 | m | - | 2H |
| H3' | ~7.3 | d | ~7.5 | 1H |
| H4', H5' | 7.1 - 7.2 | m | - | 2H |
| -CH₃ | 2.2 - 2.4 | s | - | 3H |
Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet.
Conclusion
This application note provides a comprehensive guide to the ¹H NMR chemical shift assignment of N-(2-methylphenyl)-2-nitrobenzamide. By applying fundamental principles of substituent effects and spin-spin coupling, a complete and logical assignment of all proton signals can be achieved. The protocol emphasizes the importance of a systematic approach, starting with the most distinct signals and moving to the complex aromatic region. Furthermore, the strategic use of 2D NOESY experiments is highlighted as a powerful, self-validating method to confirm spatial relationships and resolve any potential ambiguities in the assignment. This detailed framework serves as a practical and educational resource for scientists engaged in the synthesis and characterization of complex organic molecules.
References
-
Cornilescu, G., Delaglio, F., & Bax, A. (1999). Protein backbone angle restraints from searching a database for chemical shift and sequence homology. Journal of Biomolecular NMR, 13(3), 289-302). [Link]
-
Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press. [Link]
-
Monti, D., Orsini, F., & Severini Ricca, G. (1986). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes. Spectroscopy Letters, 19(5), 505-511. [Link]
-
Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
-
ResearchGate. (2020). How is it possible for amide proton to show splitting in proton NMR? Retrieved from [Link]
-
Schaefer, T., Sebastian, R., & Penner, G. H. (1985). 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry, 63(9), 2597-2603. [Link]
-
Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(10), 1269-1275. [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Saeed, A., Hussain, S., Arshad, M. N., & Tahir, A. (2010). Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3139. [Link]
-
Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]
-
Castellano, S., & Sun, C. (1967). Analysis of the Proton NMR Spectrum of Toluene. The Journal of Chemical Physics, 46(1), 161-166. [Link]
-
Asakura, T., Taoka, K., Demura, M., & Williamson, M. P. (1995). The relationship between amide proton chemical shifts and secondary structure in proteins. Journal of biomolecular NMR, 6(3), 227–236. [Link]
-
University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]
-
Saeed, A., Hussain, S., Arshad, M. N., & Tahir, A. (2010). N-(2-Methylphenyl)-2-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3139. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2025). 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Retrieved from [Link]
-
FooDB. (2010). Showing Compound o-Toluidine (FDB004550). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrobenzamide. Retrieved from [Link]
-
ATB. (n.d.). o-Toluidine | C7H9N | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrobenzamide | C7H6N2O3 | CID 11876. Retrieved from [Link]
-
Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]
-
IRJET. (2019). COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. Retrieved from [Link]
-
Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-chloro-N-(1-methyl-2-phenylethyl)-5-nitrobenzamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0132955). Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Retrieved from [Link]
-
California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Australian National University NMR Centre. (n.d.). Guide to NOE Experiments. Retrieved from [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
-
Taylor & Francis. (n.d.). NOE – Knowledge and References. Retrieved from [Link]
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]
-
Chaithanya, K. M., et al. (2012). N-(2-Methylphenyl)-4-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o2766. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Correlations Through Space: The Nuclear Overhauser Effect. Retrieved from [Link]
-
SpectraBase. (n.d.). N-Methyl-p-nitrobenzamide. Retrieved from [Link]
-
Intermediate Organic Chemistry. (n.d.). Nuclear Overhauser Effect Spectroscopy. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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- 4. irjet.net [irjet.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
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- 11. N-(2-Methylphenyl)-2-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guide to NOE Experiments [bloch.anu.edu.au]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. NOE [intermediateorgchemistry.co.uk]
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- 17. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving yield of N-(2-methylphenyl)-2-nitrobenzamide synthesis
Technical Support Center: Advanced Organic Synthesis Division Ticket ID: #N2M-2NB-YIELD-OPT Subject: Optimization of N-(2-methylphenyl)-2-nitrobenzamide Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]
Executive Summary: The "Double Ortho" Challenge
Welcome to the technical support center. You are experiencing low yields with N-(2-methylphenyl)-2-nitrobenzamide not because of operator error, but because of a specific structural adversary: Double Ortho-Substitution .[1]
Your reaction involves two sterically compromised partners:
-
Electrophile: 2-nitrobenzoyl chloride (Nitro group ortho to carbonyl).[1]
-
Nucleophile: o-toluidine (Methyl group ortho to amine).[1]
The Problem: The transition state for this amide bond formation is severely crowded. The 2-nitro group twists the carbonyl out of planarity, and the 2-methyl group on the aniline blocks the nucleophilic attack trajectory. Standard Schotten-Baumann conditions (aqueous base/DCM) often fail here because the rate of hydrolysis (reaction with water) competes successfully with the slow rate of amidation.
This guide provides the protocols to bypass this kinetic trap.
Module 1: The Reaction Protocol (Ticket #001)
User Issue: "I'm getting 40-50% yield and a lot of unreacted starting material."
Diagnosis: Your reaction is too slow.[1] The acid chloride is hydrolyzing before it can react with the hindered amine.
The Solution: Switch to a DMAP-Catalyzed Anhydrous Protocol .[1] You must use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[1][2] It attacks the acid chloride to form a highly reactive N-acylpyridinium intermediate, which is less sterically sensitive and more electrophilic than the acid chloride itself.
Optimized Protocol: DMAP-Catalyzed Acylation
Reagents:
-
2-Nitrobenzoyl chloride (1.1 equiv) [Must be fresh/distilled][1]
-
o-Toluidine (1.0 equiv)[1]
-
Triethylamine (Et₃N) (1.2 equiv) [Base scavenger][1]
-
DMAP (0.1 equiv) [Nucleophilic Catalyst]
-
Dichloromethane (DCM) [Anhydrous][1]
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with N₂ or Ar. This is critical; moisture is your enemy.[1]
-
Dissolution: Dissolve o-toluidine (1.0 equiv), Et₃N (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM.
-
Cooling: Cool the mixture to 0°C. While counter-intuitive for a slow reaction, this controls the exotherm of the initial acid chloride addition to prevent decomposition.
-
Addition: Dissolve 2-nitrobenzoyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.
-
The Push: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 12–16 hours.[1]
-
Note: If TLC shows incomplete conversion after 6 hours, reflux gently (40°C) for 2 hours.
-
-
Quench: Add saturated NaHCO₃ solution. Stir vigorously for 20 minutes to hydrolyze excess acid chloride.
Visualizing the Mechanism
The following diagram illustrates why DMAP succeeds where standard bases fail.
Caption: DMAP acts as a "stealth carrier," forming a planar intermediate that is easily attacked by the amine, regenerating the catalyst.
Module 2: Troubleshooting & Optimization (Ticket #002)
User Issue: "My product is an oil/sticky solid," or "The yield is still inconsistent."
Diagnosis:
-
Reagent Quality: 2-nitrobenzoyl chloride decomposes to 2-nitrobenzoic acid (white solid) upon storage.[1] If your "chloride" is actually "acid," no reaction occurs.
-
Solvent Effects: The polarity of the solvent stabilizes the transition state.
Reagent Quality Check
Before starting, take a melting point of your 2-nitrobenzoyl chloride.[1]
-
If >100°C: It has hydrolyzed to the acid. Action: Reflux in thionyl chloride (SOCl₂) for 1 hour, distill off excess SOCl₂, and use immediately. Warning: Distillation of nitro-compounds can be explosive; do not distill to dryness.[1]
Solvent & Base Selection Guide
| Variable | Recommendation | Technical Rationale |
| Solvent | DCM (Dichloromethane) | Excellent solubility for reactants; non-nucleophilic; easy to remove.[1] |
| Alternative | THF (Tetrahydrofuran) | Good for higher temperature reflux if the reaction is sluggish. |
| Avoid | Ethanol/Methanol | Will react with acid chloride to form esters (side product).[1] |
| Base | Triethylamine (Et₃N) | Soluble in organic phase; effectively traps HCl.[1] |
| Alternative | Pyridine | Can act as both solvent and base, but harder to remove during workup. |
| Avoid | NaOH/KOH (Aqueous) | Biphasic conditions are too slow for this hindered system; hydrolysis dominates.[1] |
Module 3: Purification & Workup (Ticket #003)
User Issue: "Recrystallization is failing; I get an oil or impure crystals."
Diagnosis: The "oiling out" phenomenon occurs when the solute separates as a liquid before crystallizing.[4] This is common with nitro-aromatics.[1]
The "Cloud Point" Recrystallization Method
Do not use a single solvent. Use a solvent/anti-solvent pair.[1][5]
-
Crude Isolation: Wash the DCM reaction layer with 1M HCl (removes unreacted amine/DMAP), then 1M NaOH (removes unreacted acid/phenol), then Brine. Dry over MgSO₄ and evaporate.[1]
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .
-
Precipitation: Add warm Water dropwise to the boiling ethanol solution until a faint, persistent cloudiness appears.
-
Clarification: Add one drop of ethanol to clear the solution.
-
Crystallization: Remove from heat. Let it cool to RT undisturbed. Then move to an ice bath.
-
Tip: If it oils out, reheat to dissolve, add a seed crystal, and cool more slowly.[6]
-
Troubleshooting Logic Flow
Caption: Diagnostic tree for determining if the failure is kinetic (reaction rate) or chemical (side reactions).[1]
Module 4: Green Chemistry Alternatives (Ticket #004)
User Issue: "We need to avoid chlorinated solvents and acid chlorides for safety/environmental reasons."
Solution: Boric Acid Catalyzed Direct Amidation. Recent literature supports direct condensation of carboxylic acids and amines using boric acid catalysts.[7][8] This avoids the unstable acid chloride entirely.
Protocol:
-
Mix 2-nitrobenzoic acid (1.0 equiv) and o-toluidine (1.0 equiv) in Toluene .
-
Add Boric Acid (B(OH)₃) (10 mol%).
-
Reflux with a Dean-Stark trap to remove water azeotropically.[1]
-
Mechanism: Boric acid forms a mixed anhydride intermediate (acyloxyboron species) that activates the carboxylic acid for nucleophilic attack.
-
Pros: Water is the only byproduct; atom economy is high.
-
Cons: Requires high temperature (refluxing toluene ~110°C) to overcome the steric barrier.
References
-
DMAP Catalysis Mechanism: Xu, S., et al. (2005). "The DMAP-catalyzed acetylation of alcohols--a mechanistic study." Chemistry - A European Journal.[1]
-
Green Synthesis (Boric Acid): Tang, P. (2005).[1] "Boric acid catalyzed amide formation from carboxylic acids and amines: N-Benzyl-4-phenylbutyramide."[1] Organic Syntheses. [1]
-
Acid Chloride Preparation: "p-Nitrobenzoyl Chloride." Organic Syntheses, Coll. Vol. 1, p.394 (1941). [1]
-
Crystal Structure & Sterics: Saeed, A., et al. (2010).[9] "N-(2-Methylphenyl)-2-nitrobenzamide."[1][10] Acta Crystallographica Section E.
-
General Recrystallization Guide: "Recrystallization Techniques for Purification." University of Rochester.
Sources
- 1. prepchem.com [prepchem.com]
- 2. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. athabascau.ca [athabascau.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 8. scispace.com [scispace.com]
- 9. N-(2-Methylphenyl)-2-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-(2-Methylphenyl)-2-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in 2-Methylaniline Acylation Reactions
Welcome to the technical support center dedicated to addressing the challenges associated with the acylation of 2-methylaniline. The presence of the ortho-methyl group introduces significant steric hindrance, which can impede the approach of the acylating agent to the nucleophilic nitrogen atom, often leading to low yields and incomplete reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to overcome these synthetic hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the acylation of 2-methylaniline in a question-and-answer format, providing both the underlying reasons and actionable solutions.
Question 1: My acylation of 2-methylaniline with acetic anhydride is resulting in a very low yield. What are the primary causes and how can I improve it?
Answer:
Low yields in the acylation of 2-methylaniline are a common problem stemming from the steric bulk of the ortho-methyl group, which reduces the nucleophilicity of the amine. Several factors can be at play, and a systematic approach to optimization is recommended.
Potential Causes & Solutions:
-
Insufficient Reactivity of the Acylating Agent: Acetic anhydride may not be electrophilic enough to overcome the steric barrier presented by the 2-methyl group.
-
Solution: Switch to a more reactive acylating agent, such as acetyl chloride . Acyl chlorides are generally more potent electrophiles than their corresponding anhydrides.[1]
-
-
Inadequate or No Catalyst: For sterically hindered anilines, a catalyst is often essential to facilitate the reaction.
-
Solution: Employ a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) . DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more powerful acylating species.[1] For particularly stubborn reactions, stronger bases or alternative catalysts like clay or metal complexes have shown success.[1]
-
-
Unfavorable Reaction Conditions: The reaction temperature and solvent choice are critical.
-
Solution: Increase the reaction temperature. Refluxing in a high-boiling point solvent like toluene or N,N-dimethylformamide (DMF) can provide the necessary activation energy.[1] In some instances, solvent-free conditions at elevated temperatures can also be effective.
-
-
Poor Solubility: If the 2-methylaniline is not fully dissolved, the reaction will be heterogeneous and slow.
-
Solution: Select a solvent in which 2-methylaniline has good solubility. Aprotic polar solvents such as DMF or dimethyl sulfoxide (DMSO) are often good choices.[1]
-
Question 2: I'm observing a significant amount of unreacted 2-methylaniline even after extended reaction times. What steps can I take?
Answer:
This is a clear indication that the reaction is not being driven to completion. This is often a combination of the factors mentioned above.
Systematic Approach to Optimization:
-
Increase Stoichiometry of the Acylating Agent: Using a larger excess of the acylating agent (e.g., 2-3 equivalents) can help shift the equilibrium towards the product.[1]
-
Employ a More Potent Activating System: If DMAP is insufficient, consider using a coupling agent typically employed in peptide synthesis, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , which is known to be effective for sterically hindered couplings.[1]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction by providing efficient and uniform heating, often leading to higher yields in shorter reaction times.[2][3][4][5] This method can be particularly effective for hindered systems.
Question 3: My reaction is generating significant side products. What are they, and how can I minimize their formation?
Answer:
Side product formation is a common issue, especially under forcing reaction conditions.
Common Side Products and Mitigation Strategies:
-
Diacylation: While less common with hindered anilines, it can occur under harsh conditions.
-
Solution: Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture to avoid a large excess at any given time.[1]
-
-
O-Acylation (if other nucleophilic groups are present): If your starting material contains hydroxyl or phenolic groups, these can also be acylated.
-
Solution: Employ chemoselective conditions. N-acylation can often be achieved preferentially at lower temperatures. Alternatively, protecting the other nucleophilic groups before N-acylation may be necessary.[1]
-
-
Decomposition: At high temperatures, reagents or the product may decompose.
-
Solution: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and temperature to maximize product formation and minimize degradation.
-
Frequently Asked Questions (FAQs)
Q1: Should I use an acyl chloride or an acid anhydride for the acylation of 2-methylaniline?
For hindered anilines like 2-methylaniline, acyl chlorides are generally preferred due to their higher reactivity.[1] However, acid anhydrides are less sensitive to moisture and can be effective, especially with a potent catalyst and/or at elevated temperatures. The choice may also depend on the availability and stability of the specific acylating agent.
Q2: What is the role of a base or acid scavenger in these reactions?
In reactions involving acyl chlorides, a base is crucial to neutralize the hydrochloric acid (HCl) byproduct.[6][7] This is important for two reasons:
-
It prevents the protonation of the unreacted aniline, which would render it non-nucleophilic.
-
It drives the reaction equilibrium towards the product side. Commonly used bases include pyridine, triethylamine, or even aqueous sodium hydroxide in a Schotten-Baumann setup.[6][7][8] These are often referred to as acid scavengers.[9][10][11][12]
Q3: Can I use microwave irradiation for this reaction?
Yes, microwave-assisted synthesis is an excellent technique for the acylation of hindered anilines.[2][3][4][5] It can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[4][5]
Experimental Protocols
Protocol 1: N-Acetylation of 2-Methylaniline using Acetyl Chloride and Pyridine
This protocol is a standard approach for the acylation of hindered anilines.
Materials:
-
2-Methylaniline
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2-methylaniline (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.1 eq) to the solution.
-
Add acetyl chloride (1.1 eq) dropwise via a dropping funnel with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Acylation of 2-Methylaniline with Acetic Anhydride and DMAP
This protocol offers a rapid and efficient alternative for challenging acylations.
Materials:
-
2-Methylaniline
-
Acetic anhydride
-
4-(Dimethylaminopyridine) (DMAP)
-
Toluene
-
Microwave reactor vial
-
Magnetic stir bar
Procedure:
-
In a microwave reactor vial, combine 2-methylaniline (1.0 eq), acetic anhydride (1.5 eq), and DMAP (0.1 eq) in toluene.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal conditions should be determined by small-scale test reactions.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Acylation of 2-Methylaniline
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Anhydride | None | Dichloromethane | 25 | 24 | <10 |
| Acetic Anhydride | DMAP (10 mol%) | Dichloromethane | 25 | 12 | 65 |
| Acetyl Chloride | Pyridine (1.1 eq) | Dichloromethane | 0 to 25 | 3 | 92 |
| Acetic Anhydride | DMAP (10 mol%) | Toluene | 110 (Reflux) | 4 | 85 |
| Acetic Anhydride | DMAP (10 mol%) | Microwave | 150 | 0.25 | 95 |
Note: Yields are illustrative and may vary depending on the specific experimental setup and purity of reagents.
Visualizations
Reaction Mechanism: DMAP-Catalyzed Acylation
Caption: DMAP-catalyzed acylation of 2-methylaniline.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low acylation yield.
References
-
Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2025). ijarsct. Retrieved from [Link]
-
Microwave-Assisted Synthesis of Anilinocarbonyl Acetylene: A Quick Access to Terminal Alkynes. (2014). Scientific.Net. Retrieved from [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). 5.1.5. Synthesis of 2-Nitro-4-methylaniline. Royal Society of Chemistry. Retrieved from [Link]
-
SATHEE CUET. Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Vaddamaneni, S., et al. (2005). An Efficient and Simple Aqueous N-Heterocyclization of Aniline Derivatives: Microwave-Assisted Synthesis of N-Aryl Azacycloalkanes. Organic Letters, 7(11), 2233-2236. Retrieved from [Link]
-
Singh, J. (2012). Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]
-
Kolar, M., et al. (2015). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. Molecules, 20(9), 16393-16409. Retrieved from [Link]
-
Steric Effects in Friedel-Crafts Reactions. (2020). Chemistry Stack Exchange. Retrieved from [Link]
-
Meldola, R., & Hollely, W. F. (1914). XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol. Journal of the Chemical Society, Transactions, 105, 410-418. Retrieved from [Link]
-
Mycak, M., et al. (2021). Microwave-aided reactions of aniline derivatives with formic acid : inquiry-based learning experiments. Biblioteka Nauki. Retrieved from [Link]
-
Azo Coupling: Arenediazonium salts as electrophiles. (n.d.). In Amines. Retrieved from [Link]
-
Schotten Baumann Reaction. (2019, November 17). BYJU'S. Retrieved from [Link]
-
What is the Schottan-Baumann reaction? (2020, July 2). Quora. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]
-
Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry – An Asian Journal, 16(19), 2773-2794. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
Chavan, S. P., et al. (2025). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. Retrieved from [Link]
-
Wang, Y., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59. Retrieved from [Link]
-
Maqunga, N. P., et al. (2025). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. New Journal of Chemistry. Retrieved from [Link]
-
How to overcome Steric Hindrance? (2019, June 30). ResearchGate. Retrieved from [Link]
-
Němec, V., et al. (2025). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. ResearchGate. Retrieved from [Link]
-
Taylor & Francis. Steric hindrance – Knowledge and References. Retrieved from [Link]
-
Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. (n.d.). ResearchGate. Retrieved from [Link]
-
Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging. (n.d.). PMC. Retrieved from [Link]
-
ACS Technical Products. Acid Scavengers & Stabilizers. Retrieved from [Link]
-
Acid Scavengers for Polyethylene. (n.d.). ResearchGate. Retrieved from [Link]
Sources
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- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Microwave-Assisted Synthesis of Anilinocarbonyl Acetylene: A Quick Access to Terminal Alkynes | Scientific.Net [scientific.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid † - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. quora.com [quora.com]
- 8. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]
- 9. Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acid Scavengers & Stabilizers | ACS Technical Products [acstech.com]
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Technical Support Center: Purification of N-(2-methylphenyl)-2-nitrobenzamide
Ticket ID: PUR-NBZ-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Column Chromatography for Nitrobenzamide Derivatives
Welcome to the Purification Support Hub
You are attempting to purify N-(2-methylphenyl)-2-nitrobenzamide (also known as N-(o-tolyl)-2-nitrobenzamide). This is a stable, neutral amide synthesized via the condensation of 2-nitrobenzoyl chloride (or activated ester) with o-toluidine.
Before proceeding to the column chromatography guide, we must verify your pre-purification workflow. In 85% of cases involving this specific scaffold, difficult chromatography is caused by insufficient workup, not the column conditions themselves.
Part 1: Pre-Purification Diagnostics (The "Triage" Phase)
Critical Question: Does your crude TLC show streaking at the baseline or a spot moving just above the solvent front?
-
Diagnosis: You likely have unreacted 2-nitrobenzoic acid (streaks/baseline) or o-toluidine (variable
, often trails). -
Solution: Do not load this mixture onto a column yet. You can remove >95% of these impurities using chemically active extraction (Acid/Base wash).
The "Self-Cleaning" Workup Protocol
This molecule allows for a "chemically orthogonal" purification because the product is neutral, while the impurities are acidic and basic.
Figure 1: Chemically Orthogonal Workup Strategy. By leveraging the basicity of the amine and acidity of the benzoic acid derivative, the neutral amide product is isolated in the organic layer.
Part 2: Column Chromatography Protocol
If the workup did not yield sufficient purity, proceed with flash column chromatography.
1. Stationary Phase & Loading Strategy
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Loading Method (Critical):
-
Do NOT wet load with DCM if the sample volume exceeds 5% of the column volume.
-
Recommended: Dry Loading . Dissolve crude in minimum DCM/Acetone, add silica (1:2 ratio w/w), and rotary evaporate to a free-flowing powder. Load this powder on top of the packed column.
-
Why? Nitrobenzamides have poor solubility in Hexanes. Wet loading usually leads to precipitation at the column head, causing band broadening and tailing.
-
2. Mobile Phase Optimization
The nitro group increases polarity, while the two aromatic rings provide lipophilicity.
| Solvent System | Gradient Profile | Target | Notes |
| Hexane / EtOAc | 0% | 0.25 – 0.35 (in 30% EtOAc) | Standard. Best for removing non-polar byproducts. |
| DCM / MeOH | 0% | 0.30 (in 2% MeOH) | Alternative. Use only if product is insoluble in EtOAc/Hex. |
| Toluene / Acetone | 10:1 Isocratic | ~0.30 | Specialist. Excellent for separating closely eluting isomers. |
3. Impurity Profile & Retention Behavior
| Impurity | Chemical Nature | Retention Behavior ( | Visual Cue |
| o-Toluidine | Basic Amine | Low to Mid (Streaks) | Turns brown/purple on TLC (oxidation). |
| 2-Nitrobenzoic Acid | Carboxylic Acid | Baseline (0.0) | Invisible unless stained (Bromocresol Green). |
| Bis-amide | Neutral / Lipophilic | High ( | Very non-polar spot. |
| Target Amide | Neutral | 0.30 (Target) | UV Active (254 nm). |
Part 3: Troubleshooting (FAQ)
Q: The product is crystallizing inside the column or at the tip. What do I do?
-
Cause: The compound is likely highly crystalline and poorly soluble in the non-polar component (Hexane) of your mobile phase.
-
Fix: Switch to the DCM/MeOH system (Start 100% DCM
2% MeOH). DCM solubilizes aromatic amides much better than Hexane. Alternatively, run the column at a slightly higher flow rate to prevent equilibrium crystallization.
Q: My product band is tailing significantly.
-
Cause: Amide nitrogen can hydrogen bond with acidic silanol groups on the silica.
-
Fix: Add 1% Triethylamine (Et3N) to your column equilibration solvent and mobile phase. This "caps" the active sites on the silica.
-
Warning: If you use Et3N, you must rotavap your fractions thoroughly or wash them with dilute HCl later to remove the amine smell.
-
Q: I see two spots very close together by TLC. Is it an isomer?
-
Analysis: If you used 2-nitrobenzoyl chloride, rotational isomers (rotamers) are possible due to restricted rotation around the amide bond (especially with the bulky o-methyl group and o-nitro group).
-
Verification: Run a 2D-TLC or take an NMR. If the ratio changes with temperature in NMR, they are rotamers and will merge into one peak after the column. If they are distinct impurities (e.g., regioisomers from impure starting material), use the Toluene/Acetone system for better selectivity.
Part 4: Visualization of Separation Logic
The following diagram illustrates the chromatographic decision process based on the physical properties of the nitrobenzamide scaffold.
Figure 2: Mobile Phase Selection & Troubleshooting Logic. Selection depends primarily on the solubility of the nitrobenzamide in non-polar solvents.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for amide synthesis and workup protocols).
- Leonard, J.; Lygo, B.; Procter, G.Advanced Practical Organic Chemistry, 3rd Ed.; CRC Press: Boca Raton, 2013.
-
PubChem. 2-Nitrobenzamide Compound Summary. National Library of Medicine. (Accessed 2024).
-
Biotage. Flash Purification of Amides: Overcoming Solubility Issues. Technical Note. (General guidance on amide purification).
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Source for pKa data justifying the Acid/Base workup strategy).
Navigating the Challenges of Nitrobenzamide Extractions: A Guide to Resolving Emulsions
Technical Support Center
The extraction of nitrobenzamides, a critical step in many synthetic routes within drug development, can often be hampered by the formation of stubborn emulsions. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and preventative measures to ensure efficient and clean phase separations. As Senior Application Scientists, we offer insights grounded in chemical principles and extensive laboratory experience to help you navigate this common experimental hurdle.
Understanding Emulsion Formation with Nitrobenzamides
Emulsions are stable mixtures of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic or submicroscopic droplets.[1] In the context of nitrobenzamide extractions, several factors can contribute to their formation:
-
Surfactant-like Impurities: The reaction mixture may contain byproducts or unreacted starting materials that act as surfactants, reducing the interfacial tension between the aqueous and organic layers and stabilizing the emulsion.[2]
-
High Shear Mixing: Vigorous shaking or stirring during the extraction process can create very fine droplets, increasing the surface area between the two phases and promoting emulsion formation.[3]
-
Similar Densities: When the densities of the organic and aqueous phases are too close, gravitational separation is hindered, leading to a persistent emulsion.[4]
-
Presence of Finely Divided Solids: Insoluble materials, including certain inorganic salts or precipitates, can accumulate at the interface and physically prevent the droplets from coalescing.[1][5]
The presence of the nitro group and the amide functionality in nitrobenzamides can influence their solubility and partitioning behavior, sometimes contributing to the complexity of the extraction process.
Troubleshooting Guide: Resolving Persistent Emulsions
When faced with an emulsion during the workup of a nitrobenzamide synthesis, a systematic approach to troubleshooting is essential. The following Q&A section addresses common scenarios and provides effective solutions.
Q1: I've just performed an aqueous wash, and now my entire mixture is a single, cloudy layer. What should I do first?
A1: Patience and Gentle Intervention
The first and simplest step is to allow the mixture to stand undisturbed for a period, which can range from a few minutes to half an hour.[5][6] Often, the emulsion will break on its own as the droplets slowly coalesce. Gentle swirling of the separatory funnel, rather than vigorous shaking, can sometimes encourage this process without re-introducing high shear forces.[2]
If time is not a factor, this passive approach is often the most effective initial strategy. If the emulsion persists, proceed to the more active interventions described below.
Q2: The emulsion isn't breaking on its own. What is the next logical step?
A2: Altering the Properties of the Aqueous Phase: The "Salting Out" Effect
The addition of a saturated aqueous solution of sodium chloride (brine) is a classic and highly effective technique.[2][5]
-
Mechanism: The high concentration of dissolved salt increases the ionic strength of the aqueous layer. This has two primary effects:
-
It decreases the solubility of organic compounds in the aqueous phase, forcing them into the organic layer.
-
It increases the density of the aqueous phase, which can enhance the density difference between the two layers, aiding in separation.[4]
-
Protocol:
-
Add a volume of saturated brine to the separatory funnel, typically 10-20% of the total volume of the aqueous layer.
-
Gently rock or swirl the funnel to mix the brine with the emulsion. Avoid vigorous shaking.
-
Allow the layers to separate. You should observe a clearer interface.
Q3: I've added brine, but a significant emulsion layer remains. What other chemical modifications can I try?
A3: pH Adjustment and Solvent Modification
-
pH Adjustment: The solubility of certain impurities that may be stabilizing the emulsion can be pH-dependent.[7]
-
If your nitrobenzamide is stable to acidic or basic conditions, a careful adjustment of the aqueous layer's pH can be beneficial.
-
Adding a dilute acid (e.g., 1M HCl) or a dilute base (e.g., 1M NaOH) can protonate or deprotonate these impurities, altering their solubility and potentially breaking the emulsion. Caution: Be mindful of the stability of your target compound to changes in pH.[7]
-
-
Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can change the overall polarity and density of the organic phase, which may help to break the emulsion.[2][8] For instance, if you are using a relatively polar solvent like ethyl acetate, adding a small amount of a less polar solvent like hexane might be effective. Conversely, adding a more polar solvent might also work. This approach often requires some empirical testing.
Q4: Chemical methods are not working or are not compatible with my product. Are there any physical methods I can use?
A4: Physical Disruption and Separation Techniques
When chemical modifications are not an option, several physical methods can be employed:
-
Centrifugation: This is often the most effective method for breaking stubborn emulsions.[9][10] The centrifugal force accelerates the separation of the two phases and can compact any interfacial solids.[8]
-
Filtration: Passing the entire mixture through a pad of Celite® or a plug of glass wool can sometimes break the emulsion by physically disrupting the droplets and removing particulate matter.[2][5] Phase separation filter paper, which is highly hydrophobic, can also be used to separate the organic layer from the aqueous layer.[2]
-
Temperature Modification:
-
Gentle Heating: Applying gentle heat can decrease the viscosity of the liquids and may be sufficient to break the emulsion.[7] However, be cautious with volatile solvents and thermally sensitive compounds.
-
Freezing: Lowering the temperature to induce freezing of the aqueous layer can physically disrupt the emulsion. Upon thawing, the layers may separate more cleanly.
-
-
Ultrasonic Bath: Placing the separatory funnel in an ultrasonic bath can provide localized energy to disrupt the emulsion without vigorous shaking.[6]
Proactive Strategies: Preventing Emulsion Formation
Preventing the formation of emulsions in the first place is always preferable to dealing with them after they have formed.[9]
-
Gentle Mixing: As mentioned earlier, avoid vigorous shaking. Instead, gently invert or swirl the separatory funnel to achieve extraction with minimal shear force.[2]
-
Pre-emptive "Salting Out": If you anticipate emulsion formation based on previous experiments, add brine to the aqueous solution before the initial extraction.[6]
-
Solvent Choice: Consider the choice of extraction solvent. Sometimes, switching to a solvent with a significantly different density and polarity can prevent emulsion formation.[3]
-
Reaction Workup Modification: Before beginning the aqueous workup, consider evaporating the reaction solvent and then re-dissolving the residue in the extraction solvent.[5] This can sometimes prevent emulsions that form due to the presence of the reaction solvent itself.
-
Supported Liquid Extraction (SLE): For particularly problematic samples, SLE can be an excellent alternative to traditional liquid-liquid extraction.[2] In SLE, the aqueous sample is adsorbed onto a solid support (like diatomaceous earth), and the organic extraction solvent is then passed through this support. This method avoids the vigorous mixing that leads to emulsions.[2]
Summary of Emulsion Breaking Techniques
| Technique | Mechanism of Action | When to Use | Considerations |
| Standing/Waiting | Gravitational separation and natural coalescence of droplets. | As a first step for any emulsion. | Can be time-consuming. |
| "Salting Out" (Brine Wash) | Increases the ionic strength and density of the aqueous phase, reducing the solubility of organic components.[9] | A very common and effective general-purpose method. | Ensure the salt is fully dissolved. |
| pH Adjustment | Alters the solubility of stabilizing impurities by protonation or deprotonation.[7] | When the stabilizing species are known to be pH-sensitive. | The target molecule must be stable at the adjusted pH. |
| Centrifugation | Accelerates phase separation through applied centrifugal force.[9][10] | For stubborn emulsions that do not respond to other methods. | Requires access to a centrifuge with appropriate rotors. |
| Filtration (Celite®/Glass Wool) | Physical disruption of droplets and removal of particulate matter.[2][5] | When fine solids are suspected to be stabilizing the emulsion. | Can be slow and may lead to some loss of material. |
| Solvent Addition | Modifies the polarity and density of the organic phase.[2][9] | When other methods have failed; requires some experimentation. | The added solvent must be easily removable later. |
| Temperature Change (Heating/Freezing) | Reduces viscosity (heating) or physically disrupts the emulsion (freezing).[7] | For thermally stable compounds. | Risk of solvent evaporation or degradation of the product. |
| Ultrasonication | Provides localized energy to disrupt the emulsion.[6] | A gentle alternative to vigorous shaking. | May not be effective for all types of emulsions. |
Experimental Protocol: A Recommended Workflow for Nitrobenzamide Extraction to Minimize Emulsions
This protocol incorporates best practices to proactively avoid emulsion formation.
-
Reaction Quenching and Solvent Removal:
-
Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
If the reaction solvent is miscible with water (e.g., THF, acetonitrile), remove it under reduced pressure.
-
Re-dissolve the crude residue in the chosen extraction solvent (e.g., ethyl acetate, dichloromethane).
-
-
Initial Aqueous Wash (with Brine):
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a 50:50 mixture of deionized water and saturated brine.
-
Gently invert the separatory funnel 5-10 times, venting frequently. Do not shake vigorously.
-
Allow the layers to separate. Drain the aqueous layer.
-
-
Subsequent Washes (if necessary):
-
If further washes are required (e.g., with a dilute acid or base to remove specific impurities), perform them using the same gentle inversion technique.
-
Always follow with a final brine wash to aid in phase separation and to begin the drying process.[11]
-
-
Drying and Isolation:
-
Drain the organic layer into a clean flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the crude nitrobenzamide.
-
Troubleshooting Flowchart
The following diagram provides a logical workflow for addressing emulsion formation during the extraction of nitrobenzamides.
Sources
- 1. brainkart.com [brainkart.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. azom.com [azom.com]
- 11. Workup [chem.rochester.edu]
Technical Support Center: Polymorph Control in N-(2-methylphenyl)-2-nitrobenzamide
This technical guide addresses the specific challenges of controlling polymorphism in N-(2-methylphenyl)-2-nitrobenzamide (also referred to as 2-nitro-2'-methylbenzanilide).
This molecule belongs to a class of "sterically crowded" benzanilides where the ortho-nitro group on the benzoyl ring and the ortho-methyl group on the aniline ring create significant torsional strain. This strain leads to conformational polymorphism , where the molecule can crystallize in different shapes (twisted vs. planar) depending on solvent polarity and cooling rates.
Current Status: Online
Senior Application Scientist: Dr. A. Vance Topic: Crystallization Protocol & Polymorph Screening System: C₁₄H₁₂N₂O₃ (MW: 256.26 g/mol )
Part 1: The Core Problem (Root Cause Analysis)
Before troubleshooting, you must understand why your experiments are inconsistent. The N-(2-methylphenyl)-2-nitrobenzamide molecule possesses a high degree of conformational freedom around the central amide bond.
-
The Conflict: The steric repulsion between the 2-NO₂ group and the 2-CH₃ group prevents the molecule from easily adopting a planar conformation.
-
The Result:
-
Form I (Thermodynamic/Stable): typically adopts a highly twisted conformation (dihedral angle >40°) to minimize steric clash. It forms strong intermolecular N-H···O hydrogen bond chains.[1]
-
Form II (Kinetic/Metastable): often trapped in a flatter conformation (or alternative twist) during rapid precipitation. This form is higher energy and prone to converting to Form I.
-
Part 2: Troubleshooting Guide (Q&A)
Q1: "I am trying to isolate the metastable form, but I keep getting the stable Orthorhombic crystals. What is wrong?"
Diagnosis: Your crystallization is likely under Thermodynamic Control . Explanation: If you cool slowly or use a solvent where the compound is highly soluble (like Ethanol or Acetone), the molecules have time to reorganize into their lowest energy state (Form I, Twisted). Solution: Switch to Kinetic Control .
-
Change Solvent: Use a solvent with lower solubility (e.g., Toluene or a Toluene/Hexane mix) to force faster precipitation.
-
Increase Supersaturation: Dissolve at a higher temperature (near boiling) and quench cool immediately into an ice-salt bath (<-10°C).
-
Anti-solvent Crash: Dissolve in a minimum amount of THF, then rapidly inject this into a large volume of cold Hexane under vigorous stirring.
Q2: "My crystals are 'oiling out' (liquid-liquid phase separation) instead of crystallizing."
Diagnosis: You are operating in the Metastable Zone Width (MSZW) gap where the oil phase is more stable than the supersaturated solution but nucleation is kinetically hindered. This is common with nitro-benzanilides due to their low melting points. Solution:
-
Seed the Oil: If an oil droplet forms, add a single seed crystal of the desired polymorph immediately. This provides a template for the oil to order itself.
-
Raise Temperature Slightly: Oiling out often happens when supersaturation is too high. Re-heat slightly to dissolve the oil, then cool slower.
-
Change Solvent System: Avoid pure alcohols. Use a mixture like Ethyl Acetate:Heptane (1:4) . The Heptane acts as an anti-solvent that promotes crystallization over oiling.
Q3: "How do I distinguish the polymorphs without running a full Single Crystal XRD?"
Diagnosis: You need a rapid screening method. Solution: Use DSC (Differential Scanning Calorimetry) and PXRD (Powder X-Ray Diffraction) .[2]
-
Melting Point: The metastable form will typically melt at a lower temperature than the stable form. (Note: If the metastable form melts and immediately recrystallizes into the stable form, you will see a small endotherm followed by an exotherm, then a final high-melting endotherm).
-
Color: While not definitive, conformational polymorphs in nitro-compounds often exhibit Color Polymorphism . The "Twisted" form (Stable) is often colorless or pale yellow (broken conjugation), while the "Planar" form (Metastable) may be a deeper yellow/orange (extended conjugation).
Part 3: Experimental Protocols
Protocol A: Isolation of Form I (Stable / Orthorhombic)
Target: Thermodynamic Stability, High Purity.
Reference Structure: Orthorhombic, Space Group
-
Preparation: Suspend 500 mg of crude N-(2-methylphenyl)-2-nitrobenzamide in Ethanol (15 mL) .
-
Dissolution: Heat to reflux (approx. 78°C) until fully dissolved. If particulates remain, hot filter.
-
Cooling: Turn off the heat source and allow the vessel to cool to room temperature slowly inside the oil bath (approx. rate 0.5°C/min).
-
Crystallization: Colorless/Pale blocks should form between 50°C and 30°C.
-
Harvest: Filter at room temperature. Do not wash with cold solvent (risk of shock-precipitation of Form II). Wash with room-temp Ethanol.
Protocol B: Isolation of Form II (Metastable)
Target: Kinetic Trapping, High Surface Area.
-
Preparation: Dissolve 500 mg of crude compound in Acetone (5 mL) at room temperature (High concentration).
-
Pre-cooling: Prepare a receiving vessel with Hexane (50 mL) kept at -20°C.
-
Precipitation: Using a glass pipette, rapidly inject the Acetone solution into the stirring cold Hexane.
-
Observation: A fine precipitate (likely yellow/amorphous-like) will form instantly.
-
Stabilization: Filter immediately under vacuum. Crucial: Do not allow the solid to sit in the mother liquor, or it will undergo Solution-Mediated Phase Transformation (SMPT) back to Form I.
Part 4: Decision Logic & Workflow
The following diagram illustrates the decision process for solvent selection based on the desired polymorph outcome.
Caption: Workflow for selective crystallization of N-(2-methylphenyl)-2-nitrobenzamide polymorphs.
Part 5: Comparative Data Summary
| Feature | Form I (Stable) | Form II (Metastable) |
| Crystal System | Orthorhombic ( | Monoclinic or Triclinic (Predicted) |
| Molecular Conformation | Twisted (Nitro twisted ~25° out of plane) | Planar (or reduced twist angle) |
| Primary Interaction | Strong Intermolecular H-Bonds (Chains) | Weaker Stacking / VdW forces |
| Solvent of Choice | Ethanol, Methanol, Acetone (Slow Evap) | Toluene, Hexane/DCM (Rapid Crash) |
| Melting Behavior | Higher MP (Sharp endotherm) | Lower MP (Often converts to Form I upon melting) |
| Color (Typical) | Colorless / Pale Yellow | Deep Yellow / Orange |
References
-
Saeed, A., Hussain, S., & Bolte, M. (2008). N-(2-Methylphenyl)-2-nitrobenzamide.[3] Acta Crystallographica Section E: Structure Reports Online, 64(3), o521.
- Key Data: Defines the stable Orthorhombic structure and dihedral angles (41.48° between rings).
- Bernstein, J. (2002).Polymorphism in Molecular Crystals. Oxford University Press. Key Concept: Foundational text on conformational polymorphism in benzanilides ("Disappearing Polymorphs").
- Bowes, K. F., et al. (2003).Conformational polymorphism in N-aryl-2-nitrobenzamides. Crystal Engineering Communications. Key Concept: Establishes the relationship between steric hindrance (ortho-substitution) and crystal packing in this specific chemical family.
- Nangia, A. (2008).Conformational Polymorphism in Organic Crystals. Accounts of Chemical Research.
Sources
Technical Support Center: Stability of N-(2-methylphenyl)-2-nitrobenzamide
This technical guide addresses the stability profile of N-(2-methylphenyl)-2-nitrobenzamide (also referred to as 2-nitro-2'-methylbenzanilide) under basic conditions. This molecule is a critical intermediate, most notably in the synthesis of benzotriazole UV absorbers (e.g., Drometrizole).
The following content is structured as a Tier-3 Technical Support resource, designed for researchers observing unexpected behaviors (color changes, precipitation, or degradation) during synthesis or formulation.
Executive Stability Summary
Under basic conditions, N-(2-methylphenyl)-2-nitrobenzamide exhibits a bimodal stability profile governed by the presence of reducing agents and temperature.
| Condition | Stability Rating | Primary Observation | Chemical Outcome |
| Mild Base (pH 8–10), 25°C | High | No change or slight yellowing. | Molecule remains intact. |
| Strong Base (pH >12), 25°C | Moderate | Deep red/orange color shift. | Reversible Deprotonation. Formation of the amidate anion. |
| Strong Base (pH >12), >80°C | Low | Dissolution/Precipitation. | Hydrolysis. Cleavage to 2-nitrobenzoic acid and 2-methylaniline (o-toluidine). |
| Base + Reducing Agent (Zn/Glucose) | Unstable (Reactive) | Exotherm, color loss over time. | Cyclization. Formation of 2-(2H-benzotriazol-2-yl)toluene (UV Absorber). |
Troubleshooting Guide (FAQ)
Issue 1: "My solution turned deep red/orange immediately upon adding base. Is the compound degrading?"
Diagnosis: Likely Deprotonation , not Degradation. Technical Explanation: The amide proton (N-H) in 2-nitrobenzanilides is significantly more acidic (pKa ~14–15) than typical amides due to the electron-withdrawing effect of the ortho-nitro group on the benzoyl ring.
-
Mechanism: Addition of strong base (NaOH, KOH, NaH) generates the amidate anion .
-
Chromophore: This anion allows charge transfer between the nitrogen lone pair and the ortho-nitro group, resulting in a bathochromic shift (yellow
deep red/orange). -
Validation Test: Acidify a small aliquot with dilute HCl. If the color reverts to pale yellow/white and the solid precipitates unchanged, the molecule is stable.
Issue 2: "I am observing low yields and 'oily' byproducts after heating in NaOH."
Diagnosis: Base-Catalyzed Hydrolysis . Technical Explanation: While the ortho-methyl and ortho-nitro groups provide steric protection (twisting the amide bond out of planarity), prolonged heating in aqueous base overcomes this barrier.
-
Reaction: Nucleophilic attack of hydroxide (
) on the carbonyl carbon. -
Byproducts:
-
2-Nitrobenzoic acid: Soluble in the basic solution (as carboxylate).
-
2-Methylaniline (o-Toluidine): An oily liquid (or low-melting solid) that separates from the aqueous phase.
-
-
Correction: Lower the temperature to <50°C or switch to a non-nucleophilic base (e.g., carbonate) if possible.
Issue 3: "The compound cyclized unexpectedly to a benzotriazole."
Diagnosis: Reductive Cyclization contamination. Technical Explanation: This molecule is "primed" to cyclize. If your basic medium contains even trace reducing agents (impurities in solvents, metal dust from stir bars, or oxidative coupling agents), the nitro group can partially reduce to a nitroso/hydroxylamine intermediate, which rapidly attacks the amide nitrogen.
-
Correction: Ensure high-purity solvents and inert atmosphere (
/Ar). Avoid using alcohols (MeOH/EtOH) at high temperatures with base if they can act as hydride donors (transfer hydrogenation).
Mechanistic Pathways & Visualization
The following diagram illustrates the divergent pathways the molecule takes depending on the specific basic environment.
Figure 1: Divergent reaction pathways for N-(2-methylphenyl)-2-nitrobenzamide under basic conditions.
Experimental Validation Protocols
Protocol A: Rapid Stability Assessment (HPLC)
Use this protocol to quantify degradation kinetics in your specific basic matrix.
Materials:
-
Agilent/Waters HPLC System (C18 Column).
-
Mobile Phase: Acetonitrile/Water (0.1% H3PO4).
-
Detection: UV @ 254 nm.
Procedure:
-
Stock Prep: Dissolve 10 mg of N-(2-methylphenyl)-2-nitrobenzamide in 10 mL Acetonitrile.
-
Challenge: Add 100 µL of Stock to 900 µL of the target Basic Buffer (e.g., 1M NaOH).
-
Incubation: Hold at desired temperature (e.g., 25°C, 50°C).
-
Sampling: At t=0, 1h, 4h, 24h:
-
Take 100 µL aliquot.
-
Quench immediately into 400 µL of 1M HCl/Acetonitrile (1:1 mixture). Note: Quenching is critical to protonate the anion and stop hydrolysis.
-
-
Analysis: Inject 10 µL.
-
Parent Peak: ~12-14 min (method dependent).
-
Hydrolysis Product (Acid): ~4-6 min (elutes early).
-
Hydrolysis Product (Amine): ~8-10 min.
-
Protocol B: Distinguishing Color Change (Deprotonation vs. Azo Formation)
If the solution turns red, use UV-Vis spectroscopy to distinguish reversible ionization from oxidative degradation (azo formation).
-
Prepare a 10⁻⁴ M solution in Methanol.
-
Add 1 eq. NaOH. Record Spectrum A (Immediate).
-
Expected: Bathochromic shift (Red shift) of
.
-
-
Add excess HCl. Record Spectrum B.
-
Stable: Spectrum B overlaps perfectly with the original neutral spectrum.
-
Unstable (Azo/Oxidation): Spectrum B shows new bands (often >400nm) that do not disappear, indicating irreversible formation of azobenzene derivatives.
-
Scientific Grounding & Causality
The "Steric-Electronic" Paradox
Users often assume that because the amide is hindered by the ortho-methyl group (on the aniline ring) and the ortho-nitro group (on the benzoyl ring), it should be hydrolysis-resistant.
-
Reality: While sterics do retard the rate compared to unsubstituted benzanilide, the electronic activation of the nitro group counteracts this. The nitro group is strongly electron-withdrawing (
), making the carbonyl carbon significantly more electrophilic (susceptible to attack). -
Conformation: X-ray crystallographic studies of similar ortho-substituted nitrobenzanilides show the amide bond is twisted out of planarity to relieve steric strain between the amide oxygen and the ortho-substituents. This lack of planarity reduces the resonance stabilization of the amide bond (N lone pair overlap with C=O), effectively raising the ground state energy and making the C-N bond easier to break than in a planar amide [1].
The Cyclization Risk
The proximity of the nitro group to the amide nitrogen is the defining feature of this molecule's reactivity. Under basic conditions, if any reduction occurs, the resulting species (hydroxylamine) can attack the amide carbonyl or nitrogen. However, the specific formation of Benzotriazoles (UV absorbers) proceeds via the reduction of the nitro group to a radical anion or nitroso species, which then attacks the nitrogen of the aniline ring [2]. This is the industrial utility of the molecule but a "degradation" pathway if not intended.
References
-
Saeed, A., et al. (2008).[1] "N-(2-Methylphenyl)-2-nitrobenzamide."[1] Acta Crystallographica Section E, E64, o521.
- Context: Provides the crystal structure proving the twisted conformation and steric strain which influences hydrolysis r
-
Rosevear, J., & Wilshire, J. F. K. (1982). "The Preparation of 2-(2-Hydroxyphenyl)benzotriazoles." Australian Journal of Chemistry, 35(10), 2047-2052.
- Context: Details the reductive cyclization mechanism of 2-nitrobenzanilides in basic media.
-
ChemicalBook. (2024).[2] "N-Methylbenzamide and derivatives synthesis/stability data."
-
Context: General physical property and stability data for benzamide derivatives.[3]
-
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- 2. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 3. 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antimicrobial Potential of N-(2-methylphenyl)-2-nitrobenzamide and 4-nitrobenzamide
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. Among the various classes of organic molecules, nitrobenzamides have emerged as a promising area of investigation, demonstrating activity against a range of clinically relevant pathogens. This guide provides a comprehensive framework for the comparative analysis of two specific nitrobenzamide isomers: N-(2-methylphenyl)-2-nitrobenzamide and 4-nitrobenzamide.
Chemical Structures at a Glance:
-
N-(2-methylphenyl)-2-nitrobenzamide: Features a nitro group in the ortho position on the benzoyl ring and a methyl group in the ortho position on the N-phenyl ring.
-
4-nitrobenzamide: A simpler structure with a nitro group in the para position and an unsubstituted amide.
| Compound | Chemical Structure |
| N-(2-methylphenyl)-2-nitrobenzamide | (Illustrative Structure) |
| 4-nitrobenzamide | (Illustrative Structure) |
Note: Actual chemical structure images would be generated or sourced.
Synthesis and Characterization: The Foundation of Valid Data
Before any biological evaluation, the synthesis and rigorous characterization of the test compounds are critical to ensure the integrity and reproducibility of the results. A common and effective method for synthesizing these amides is the acylation of an amine with an acid chloride.
General Synthetic Pathway:
-
For N-(2-methylphenyl)-2-nitrobenzamide: 2-nitrobenzoyl chloride is reacted with 2-methylaniline in the presence of a mild base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.
-
For 4-nitrobenzamide: 4-nitrobenzoyl chloride is reacted with ammonia or a protected amine, followed by deprotection.
Following synthesis, purification via recrystallization or column chromatography is essential. The identity and purity of the final compounds must be unequivocally confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Infrared (IR) Spectroscopy: To verify the presence of key functional groups, such as the amide C=O and N-H bonds, and the nitro N-O bonds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Only with confirmed, highly pure compounds can a researcher confidently attribute observed biological activity to the molecule .
Antimicrobial Activity of the Nitrobenzamide Class: A Review of the Landscape
While specific data for N-(2-methylphenyl)-2-nitrobenzamide is scarce, studies on other nitrobenzamide derivatives provide valuable context and demonstrate the potential of this class. Research has shown that the substitution pattern on the benzamide rings significantly influences antimicrobial efficacy. For instance, several novel nitrobenzamide derivatives have been designed and synthesized, showing considerable in vitro activity against Mycobacterium tuberculosis (MTB)[1][2].
Table 1: Representative Antimicrobial Activity of Various Nitrobenzamide Derivatives
| Compound Class/Derivative | Target Organism(s) | Reported MIC (μg/mL) | Reference |
| N-benzyl 3,5-dinitrobenzamides (e.g., A6, A11) | Mycobacterium tuberculosis H37Rv | < 0.016 | [1] |
| N-(pyridine-2-yl)methyl 3,5-dinitrobenzamides (e.g., C1, C4) | Mycobacterium tuberculosis H37Rv | < 0.016 | [1] |
| Halogenated Nitro Derivatives | Staphylococcus aureus, Candida sp. | 15.6 - 62.5 | [3] |
Structure-Activity Relationship (SAR) Insights:
-
Position of the Nitro Group: The potent activity of 3,5-dinitrobenzamides suggests that multiple electron-withdrawing nitro groups may enhance efficacy, at least against MTB[1]. The comparison between an ortho-nitro (as in N-(2-methylphenyl)-2-nitrobenzamide) and a para-nitro (as in 4-nitrobenzamide) isomer is therefore a scientifically pertinent question. The position can affect the molecule's redox potential, which is crucial for its mechanism of action.
-
N-Substituents: The nature of the substituent on the amide nitrogen plays a critical role. The high potency of certain N-benzyl and N-pyridinylmethyl derivatives indicates that these moieties can be tailored to improve activity[1]. The N-(2-methylphenyl) group introduces steric bulk and lipophilicity compared to the unsubstituted amide of 4-nitrobenzamide, which could significantly impact cell wall penetration and target engagement.
Experimental Protocol: A Head-to-Head Comparison Workflow
To definitively compare the antimicrobial activity of N-(2-methylphenyl)-2-nitrobenzamide and 4-nitrobenzamide, a standardized method is required. The broth microdilution method, as detailed by the Clinical and Laboratory Standards Institute (CLSI) document M07, is the gold standard for determining the Minimum Inhibitory Concentration (MIC)[4][5][6]. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[7].
Step-by-Step Broth Microdilution Protocol:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve each test compound (N-(2-methylphenyl)-2-nitrobenzamide, 4-nitrobenzamide) and a reference antibiotic (e.g., Ciprofloxacin) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL). The choice of solvent is critical; it must dissolve the compound without exhibiting antimicrobial activity at the final concentration used in the assay.
-
-
Preparation of Microtiter Plates:
-
Using a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2 through 12.
-
Add 100 µL of the appropriate compound stock solution (prediluted in broth) to the first well of each row designated for that compound. This creates the starting concentration.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Continue this process from column 2 to column 10. Discard 50 µL from column 10 to maintain equal volumes. This creates a concentration gradient of the test compounds across the plate.
-
Column 11 will serve as the growth control (broth and bacteria, no compound). Column 12 will be the sterility control (broth only).
-
-
Inoculum Preparation:
-
Select several colonies of the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) from an overnight agar plate.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation of Plates:
-
Add 50 µL of the final bacterial inoculum to each well from column 1 to column 11. Do not add bacteria to the sterility control wells (column 12). The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plates and incubate at 35-37°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
-
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Plausible Mechanism of Action: Reductive Bioactivation
The antimicrobial activity of nitroaromatic compounds, including nitrobenzamides, is widely accepted to be dependent on their function as prodrugs.[2][3] These molecules require intracellular reductive bioactivation by microbial nitroreductase enzymes to exert their cytotoxic effects.[2]
The key steps in this pathway are:
-
Entry and Reduction: The nitroaromatic compound enters the microbial cell. Inside the cell, host-specific nitroreductase enzymes (Type I or Type II) use reducing equivalents like NADH or NADPH to reduce the nitro (-NO₂) group.
-
Formation of Reactive Intermediates: This reduction is a stepwise process that generates a cascade of highly reactive, short-lived intermediates. These include the nitro radical anion (NO₂⁻), the nitroso (R-NO) species, and the hydroxylamine (R-NHOH) derivative.
-
Cellular Damage: These reactive species are potent oxidizing and alkylating agents. They can cause widespread, non-specific damage to critical cellular macromolecules. A primary target is DNA, where the intermediates can cause strand breaks and covalent adducts, leading to inhibition of DNA replication and ultimately, cell death.[3] They can also react with proteins and lipids, disrupting essential cellular functions.
-
Oxygen-Dependent Futile Cycling: In the presence of oxygen, the nitro radical anion can be re-oxidized back to the parent nitro compound, a process that simultaneously generates a superoxide radical (O₂⁻). This "futile cycling" can lead to the accumulation of reactive oxygen species (ROS), inducing severe oxidative stress within the bacterial cell.
This mechanism underscores the importance of the nitro group as the essential pharmacophore for this class of antimicrobials.
Proposed Mechanism of Nitrobenzamide Action
Caption: Reductive bioactivation pathway of nitroaromatic antimicrobials in a bacterial cell.
Conclusion
This guide provides a scientifically grounded framework for the comparative evaluation of N-(2-methylphenyl)-2-nitrobenzamide and 4-nitrobenzamide as potential antimicrobial agents. While direct comparative data remains to be established, the existing literature on related nitroaromatic compounds confirms their promise. The proposed mechanism of action—reductive bioactivation into cytotoxic agents—provides a clear rationale for their biological activity.
By adhering to the detailed synthesis, characterization, and standardized antimicrobial susceptibility testing protocols outlined herein, researchers can generate the high-quality, reproducible data needed to perform a definitive comparison. Such a study would not only determine the relative potency of these two isomers but also contribute valuable insights into the structure-activity relationships governing the antimicrobial efficacy of the nitrobenzamide class, aiding in the rational design of future therapeutic agents.
References
- Antimicrobial Activity of Nitroaromatic Derivatives. (2022, June 14). Encyclopedia MDPI.
- Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity. (2019, July 1). International Journal of Pharmacy and Biological Sciences.
- Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Bioorganic & Medicinal Chemistry Letters.
- Nitroaromatic Antibiotics. (2021, April 1). Encyclopedia MDPI.
- Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2024, February 16).
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28).
- Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021, February 12). PMC.
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012, January 1).
- M07-A8 - Regulations.gov.
- Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition.
- Broth Microdilution. MI - Microbiology.
Sources
- 1. Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Selecting a Reference Standard for N-(2-methylphenyl)-2-nitrobenzamide
In the precise world of pharmaceutical research and drug development, the quality of a reference standard is not merely a detail—it is the cornerstone of analytical accuracy and regulatory compliance. The selection of a reference standard for a compound like N-(2-methylphenyl)-2-nitrobenzamide, a key intermediate in many synthetic pathways, demands a rigorous evaluation of potential suppliers. This guide provides a comprehensive framework for researchers, scientists, and quality control professionals to navigate this critical selection process, ensuring the integrity of their analytical data.
The Imperative of a High-Quality Reference Standard
A reference standard serves as the benchmark against which all analytical measurements are compared. Its purity, identity, and assigned value are therefore of paramount importance. An inadequately characterized reference standard can lead to a cascade of issues, including:
-
Inaccurate potency and impurity profiling: Leading to out-of-specification results and batch failures.
-
Method validation failures: Resulting in costly and time-consuming redevelopment of analytical methods.
-
Regulatory scrutiny and delays: Jeopardizing project timelines and market approval.
Therefore, the selection of a reference standard supplier should be a data-driven process, prioritizing quality and transparency over cost alone.
Evaluating Potential Suppliers: Key Quality Indicators
The market for chemical reference standards is diverse, with suppliers offering varying levels of quality and documentation. Here are the critical factors to consider when evaluating a potential supplier for N-(2-methylphenyl)-2-nitrobenzamide:
Accreditation to ISO 17034
ISO 17034 is the international standard for the competence of reference material producers.[1][2][3] Accreditation to this standard signifies that the supplier has a robust quality management system and has demonstrated technical competence in producing reference materials of appropriate quality.[3] This is a key differentiator and provides a high level of confidence in the material's certified value, homogeneity, and stability.
The Certificate of Analysis (CoA): A Window into Quality
The Certificate of Analysis is the most critical document accompanying a reference standard. A comprehensive CoA should include the following information:[4][5][6][7]
-
Product Identification: Unambiguous name, CAS number, lot number, and molecular formula.
-
Certified Value and Uncertainty: The assigned purity or concentration, along with the associated measurement uncertainty.
-
Method of Value Assignment: A detailed description of the analytical techniques used to determine the certified value (e.g., mass balance, qNMR).
-
Analytical Data: The actual results from techniques such as HPLC, GC, ¹H NMR, Mass Spectrometry, and Karl Fischer titration for water content.[4][8]
-
Traceability Statement: A statement of metrological traceability to a national or international standard (e.g., NIST, PTP).[9]
-
Date of Certification and Expiry: Clear indication of the certification date and the recommended shelf life.
Supplier Transparency and Technical Support
A reputable supplier will be transparent about their manufacturing and characterization processes. They should also have a knowledgeable technical support team that can answer questions about the reference standard's intended use, stability, and handling.
Comparative Overview of Potential Suppliers for N-(2-methylphenyl)-2-nitrobenzamide
While a direct, head-to-head experimental comparison of N-(2-methylphenyl)-2-nitrobenzamide from all possible suppliers is beyond the scope of this guide, we can establish a framework for comparison based on publicly available information.
| Supplier | Stated Purity | Availability of CoA | ISO 17034 Accredited | Notes |
| Sigma-Aldrich | Not specified | Available, but may lack detailed analytical data for "rare and unique chemicals"[1] | Varies by product line | Buyer assumes responsibility to confirm identity and purity for some product grades.[1] |
| Chem-Impex | Not specified | Typically available upon request | No | Often used in early-stage research. |
| LifeChemicals | ≥90%[3] | Available upon request | No | Primarily a supplier of screening compounds. |
| ChemDiv | Not specified | Available upon request | No | Focus on discovery chemistry libraries. |
Note: This table is for illustrative purposes and highlights the importance of requesting lot-specific CoAs for detailed evaluation. The presence of a high-purity claim without supporting analytical data should be a red flag.
In-House Verification: The Ultimate Quality Check
Regardless of the supplier's reputation, it is a fundamental scientific practice to perform in-house verification of any new reference standard. This ensures the material is suitable for its intended purpose within your specific analytical methods.
Workflow for Reference Standard Qualification
Caption: In-house qualification workflow for a new reference standard.
Experimental Protocol 1: Identity Confirmation via ¹H NMR
Objective: To confirm the chemical structure of N-(2-methylphenyl)-2-nitrobenzamide.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the reference standard in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Process the spectrum and compare the chemical shifts, integration, and coupling patterns to the expected structure of N-(2-methylphenyl)-2-nitrobenzamide.
Experimental Protocol 2: Purity Assessment by HPLC-UV
Objective: To determine the purity of the reference standard and identify any potential impurities.
Methodology:
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
Column Temperature: 30 °C
-
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the reference standard in acetonitrile.
-
Analysis: Inject 10 µL of the sample and record the chromatogram.
-
Data Interpretation: Calculate the area percent of the main peak. Any impurity peaks should be investigated and, if necessary, identified.
Logical Framework for Supplier Selection
The selection of a reference standard supplier should be a systematic process based on a thorough evaluation of quality, documentation, and risk.
Caption: A systematic approach to reference standard supplier selection.
Conclusion
The selection of a reference standard for N-(2-methylphenyl)-2-nitrobenzamide is a critical step that directly impacts the quality and reliability of analytical data. While direct comparative data between suppliers may not always be publicly available, a thorough evaluation of their quality systems, as evidenced by ISO 17034 accreditation and the comprehensiveness of their Certificates of Analysis, can guide the selection process. Ultimately, the responsibility lies with the researcher to perform in-house verification to ensure the suitability of the chosen reference standard for its intended use. By following the principles and protocols outlined in this guide, scientists and drug development professionals can make informed decisions and build a strong foundation for their analytical work.
References
-
ISO 17034:2016 - General requirements for the competence of reference material producers. International Organization for Standardization. [Link]
-
ISO 17034 Guide to International Standards for Reference Material Producers. (2023, October 24). [Link]
-
Reference Materials Producers (ISO 17034) Accreditation. NATA. [Link]
-
What is Certificate of Analysis (CoA) in Chemistry?. Advent Chembio. [Link]
-
Certificate of Analysis (COA) and Calculations for Small-Molecule Drugs. (2024, June 10). Pharmaceutical Technology. [Link]
-
Certificate of Analysis COA. Enviropass. [Link]
-
Reference Standards Certification Experts. J-STAR Research. [Link]
-
Standards for Pharmacopoeia Analysis. Merck Millipore. [Link]
Sources
- 1. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 2. certbetter.com [certbetter.com]
- 3. nata.com.au [nata.com.au]
- 4. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 5. alliancechemical.com [alliancechemical.com]
- 6. getenviropass.com [getenviropass.com]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. J-STAR Research: Reference Standards Certification Experts [jstar-research.com]
- 9. merckmillipore.com [merckmillipore.com]
A Comparative Crystallographic Analysis of N-(2-methylphenyl)-2-nitrobenzamide: Unveiling Steric and Electronic Influences on Molecular Conformation and Crystal Packing
In the landscape of pharmaceutical and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. It dictates not only its physical properties, such as solubility and melting point, but also its biological activity and intermolecular interactions. Single crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating these intricate atomic arrangements. This guide provides an in-depth analysis of the single crystal X-ray diffraction data for N-(2-methylphenyl)-2-nitrobenzamide, presenting a comparative study with structurally related analogues to illuminate the subtle interplay of steric hindrance and electronic effects on its solid-state conformation and supramolecular assembly.
The study of benzanilides, a core moiety in numerous biologically active compounds, is of significant interest.[1] The conformational flexibility of the amide linkage, coupled with the potential for diverse substitution patterns on the aromatic rings, gives rise to a rich and complex structural chemistry. In N-(2-methylphenyl)-2-nitrobenzamide, the presence of ortho-substituents on both the aniline and benzoyl rings introduces significant steric clash, which is expected to profoundly influence the molecule's preferred geometry.
Crystallographic Data of N-(2-methylphenyl)-2-nitrobenzamide: A Primary Investigation
The single crystal structure of N-(2-methylphenyl)-2-nitrobenzamide (I) was determined by X-ray diffraction, revealing a wealth of information about its molecular geometry and packing in the solid state.[2] The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules in the unit cell. A summary of the key crystallographic data is presented in Table 1.
| Parameter | N-(2-methylphenyl)-2-nitrobenzamide (I) [2] |
| Chemical Formula | C₁₄H₁₂N₂O₃ |
| Molecular Weight ( g/mol ) | 256.26 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.8063 (10) |
| b (Å) | 12.2856 (11) |
| c (Å) | 13.1353 (13) |
| V (ų) | 1259.7 (2) |
| Z | 4 |
| Temperature (K) | 273 (2) |
| R-factor (%) | 3.1 |
Table 1. Key crystallographic data for N-(2-methylphenyl)-2-nitrobenzamide.
The most striking feature of the molecular structure is the significant twist between the two aromatic rings. The dihedral angle between the mean planes of the 2-methylphenyl and 2-nitrobenzoyl rings is 41.48 (5)°.[2] This pronounced rotation is a direct consequence of the steric repulsion between the ortho-methyl group and the amide carbonyl group, as well as the ortho-nitro group and the amide N-H group. Furthermore, the nitro group itself is twisted out of the plane of its attached benzene ring by 24.7 (3)°.[2] This deviation from planarity is a common feature in ortho-substituted nitrobenzenes and is attributed to steric hindrance with the adjacent amide functionality.
In the crystal, molecules of N-(2-methylphenyl)-2-nitrobenzamide are linked by intermolecular N—H···O hydrogen bonds, forming chains that propagate along the a-axis.[2] This hydrogen bonding motif is a crucial factor in the stabilization of the crystal lattice.
Comparative Analysis: Insights from Structural Analogues
To better understand the conformational preferences of N-(2-methylphenyl)-2-nitrobenzamide, a comparison with structurally related molecules is instructive. We will consider analogues with variations in the linking group (amide vs. sulfonamide) and the substitution pattern on the aromatic rings.
The Influence of the Amide vs. Sulfonamide Linkage
Replacing the amide group with a sulfonamide group, as seen in N-(2-methylphenyl)-2-nitrobenzenesulfonamide (II)[3] and N-(2-methylphenyl)-4-nitrobenzenesulfonamide (IV)[4], introduces significant changes in both molecular geometry and intermolecular interactions.
| Compound | Dihedral Angle between Rings (°) | Key Intermolecular Interactions |
| I : N-(2-methylphenyl)-2-nitrobenzamide | 41.48 (5)[2] | N—H···O hydrogen bond chains[2] |
| II : N-(2-methylphenyl)-2-nitrobenzenesulfonamide | 53.44 (14)[3] | Bifurcated N—H···O hydrogen bonds (intramolecular and intermolecular)[3] |
| IV : N-(2-methylphenyl)-4-nitrobenzenesulfonamide | 51.11 (10)[4] | N—H···O hydrogen-bonded inversion dimers[4] |
Table 2. Comparison of dihedral angles and hydrogen bonding in N-(2-methylphenyl)-2-nitrobenzamide and its sulfonamide analogues.
The dihedral angle between the aromatic rings is significantly larger in the sulfonamide analogues (II and IV) compared to the amide (I). This can be attributed to the greater steric bulk of the sulfonyl group compared to the carbonyl group. The tetrahedral geometry around the sulfur atom in the sulfonamide linkage imposes a more twisted conformation.
The hydrogen bonding patterns also differ. While the amide (I) forms simple chains, the sulfonamide (II) exhibits a more complex bifurcated hydrogen bond, with both intramolecular and intermolecular contacts.[3] The 4-nitro analogue (IV) forms inversion dimers through pairs of N—H···O(S) hydrogen bonds.[4] These variations highlight the profound influence of the linking group on the supramolecular architecture.
The Role of Ortho-Substituents
A comparison with 2-Nitro-N-(4-nitrophenyl)benzamide (III)[1][5], which lacks an ortho-substituent on the aniline ring, further underscores the importance of steric effects. In this molecule, the dihedral angle between the aromatic rings is a much larger 82.32(4)°.[1][5] This near-perpendicular arrangement minimizes steric clash in the absence of the ortho-methyl group.
Conversely, in N 2-o-Tolylbenzamidine (V)[6], where the carbonyl oxygen is replaced by a nitrogen atom, the dihedral angles are 73.2 (1)° and 75.0 (1)° for the two independent molecules in the asymmetric unit. This suggests that the steric demands of the imino group are comparable to, or even greater than, the carbonyl group in dictating the overall molecular conformation.
Experimental Protocols: A Guide to Best Practices in Single Crystal X-ray Diffraction
The acquisition of high-quality single crystal X-ray diffraction data is a meticulous process that demands careful attention to detail at every stage. The following protocol outlines a standardized workflow for the crystallographic analysis of small molecules like N-(2-methylphenyl)-2-nitrobenzamide. This protocol is designed to be a self-validating system, ensuring the reliability and reproducibility of the results.
Crystal Growth and Selection
-
Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. For N-(2-methylphenyl)-2-nitrobenzamide, a mixture of ethanol and water is often effective.
-
Crystal Selection: A suitable crystal for diffraction should be of appropriate size (typically 0.1-0.3 mm in all dimensions), have well-defined faces, and be free of cracks or other defects. The crystal is mounted on a goniometer head using a cryoprotectant oil.
Data Collection
-
Diffractometer: Data is collected on a modern single-crystal X-ray diffractometer, such as a Bruker APEX-II or a Stoe IPDSII, equipped with a CCD or CMOS detector and a low-temperature device.[2][7]
-
Radiation Source: Monochromatic X-ray radiation, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å), is used.
-
Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations (e.g., using ω and φ scans). The data collection strategy is optimized to ensure complete and redundant data are collected to high resolution.
Data Reduction and Structure Solution
-
Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the Bragg reflections. The data is then scaled and corrected for absorption effects.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods, as implemented in software packages like SHELXS.[3]
-
Structure Refinement: The atomic coordinates and displacement parameters are refined by full-matrix least-squares on F², using programs such as SHELXL.[3] Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.
Figure 1. A generalized workflow for single crystal X-ray diffraction analysis.
Visualizing Intermolecular Interactions: The Supramolecular Architecture
The crystal packing of N-(2-methylphenyl)-2-nitrobenzamide is dominated by N—H···O hydrogen bonds. A schematic representation of this interaction is provided below.
Figure 2. Schematic of the intermolecular N—H···O hydrogen bond in N-(2-methylphenyl)-2-nitrobenzamide.
Conclusion: A Comprehensive Structural Portrait
The single crystal X-ray diffraction analysis of N-(2-methylphenyl)-2-nitrobenzamide provides a detailed and unambiguous picture of its molecular structure and solid-state packing. The pronounced twist between the aromatic rings is a direct consequence of the steric hindrance imposed by the ortho-substituents. Comparison with structural analogues reveals the significant influence of both the linking group and the substitution pattern on the molecular conformation and the resulting supramolecular architecture. This detailed structural understanding is invaluable for researchers in drug design and materials science, providing a rational basis for the design of new molecules with tailored properties. The Cambridge Structural Database (CSD) serves as an essential repository for such data, enabling broader comparative studies and the development of structure-property relationships.[8][9]
References
-
Hussain, S., Saeeda, A., & Bolte, M. (2008). N-(2-Methylphenyl)-2-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o521. [Link]
-
Chaithanya, M. S., et al. (2012). N-(2-Methylphenyl)-2-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o2649. [Link]
-
Saeed, A., Hussain, S., & Flörke, U. (2008). The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. Turkish Journal of Chemistry, 32(4), 481-486. [Link]
-
Chaithanya, M. S., et al. (2012). N-(2-Methylphenyl)-4-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o2766. [Link]
-
Aris, H., et al. (2008). N 2-o-Tolylbenzamidine. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1276. [Link]
-
Wikipedia. (2023). Cambridge Structural Database. [Link]
-
University of Manchester. (2018). CCDC 1581826: Experimental Crystal Structure Determination. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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